tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-prop-2-ynylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-13-7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXARSVKYJPDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461269 | |
| Record name | tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199538-99-3 | |
| Record name | tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate chemical properties
Abstract
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, commonly referred to as N-Boc-N'-propargyl-piperazine, is a versatile heterobifunctional linker molecule of significant interest in medicinal chemistry, chemical biology, and materials science. Its structure uniquely combines a piperazine ring, a crucial scaffold in numerous pharmaceuticals, with a terminal alkyne functionality and a tert-butyloxycarbonyl (Boc) protecting group. This strategic combination allows for sequential, orthogonal chemical modifications. The terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the premier example of "click chemistry," enabling the efficient and specific conjugation to azide-tagged molecules. The Boc group provides robust protection for the piperazine nitrogen, which can be selectively removed under acidic conditions to reveal a secondary amine for subsequent functionalization. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers in drug development and related fields.
Physicochemical and Structural Properties
The compound's utility is underpinned by its distinct chemical and physical characteristics. The piperazine ring enhances aqueous solubility and offers a conformationally constrained scaffold, while the Boc group imparts solubility in organic solvents and the propargyl group provides a specific point of covalent modification.[1]
| Property | Value | Reference |
| CAS Number | 188377-76-4 / 199538-99-3 | [2] |
| Molecular Formula | C₁₂H₂₀N₂O₂ | [2] |
| Molecular Weight | 224.30 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid, viscous liquid, or liquid | |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Synthesis and Characterization
Synthetic Pathway
The most prevalent and efficient synthesis of this compound involves the direct N-alkylation of tert-butyl piperazine-1-carboxylate. This reaction is a standard nucleophilic substitution where the secondary amine of the Boc-piperazine attacks a propargylic electrophile, typically propargyl bromide or chloride.
The reaction is conducted in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to neutralize the hydrohalic acid byproduct. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is typically used to facilitate the reaction.
DOT Script for Synthesis Workflow:
Caption: Synthesis of the title compound via N-alkylation.
Spectroscopic Profile
Verifying the identity and purity of the synthesized compound is critical. The key spectroscopic features are:
-
¹H NMR: Distinctive signals include the Boc group protons (~1.4 ppm), the piperazine ring protons (two sets of multiplets between ~2.4 and ~3.5 ppm), the methylene protons of the propargyl group (~3.3 ppm), and the acetylenic proton (~2.2 ppm).
-
¹³C NMR: Characteristic peaks correspond to the carbons of the Boc group (C(CH₃)₃ at ~28 ppm and C=O at ~154 ppm), the piperazine ring carbons, and the alkyne carbons (~75 and ~78 ppm).
-
IR Spectroscopy: Key vibrational bands include the C-H stretch of the terminal alkyne (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).
-
Mass Spectrometry: The ESI-MS spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 225.16.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the orthogonal reactivity of its two key functional groups: the terminal alkyne and the Boc-protected amine.
The Alkyne Handle: Click Chemistry
The terminal alkyne is primed for participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and biocompatible, forming a stable 1,2,3-triazole linkage. This allows the piperazine core to be conjugated to a vast array of molecules, including peptides, proteins, fluorescent dyes, and drug payloads that have been functionalized with an azide group.[3]
DOT Script for CuAAC Reaction:
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Exemplary Protocol for CuAAC Reaction:
-
Dissolve this compound (1.0 eq) and the azide-containing substrate (1.0 eq) in a suitable solvent mixture (e.g., DMF/water or tBuOH/water).
-
Add sodium ascorbate (0.2 eq) from a freshly prepared aqueous stock solution.
-
Add copper(II) sulfate pentahydrate (0.1 eq) from an aqueous stock solution.
-
Stir the reaction at room temperature for 5 minutes to 24 hours, monitoring by TLC or LC-MS.[3]
-
Upon completion, quench the reaction and purify the triazole product, typically via column chromatography.
The causality behind this protocol is the in situ reduction of Cu(II) to the catalytically active Cu(I) species by sodium ascorbate, which then catalyzes the cycloaddition.
The Piperazine Core: Deprotection and Further Functionalization
The Boc group is a robust protecting group, stable to the conditions of CuAAC and many other reactions. Its primary utility is its clean and efficient removal under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent.
DOT Script for Deprotection and Functionalization:
Caption: Deprotection and subsequent functionalization pathways.
This deprotection unmasks the secondary amine of the piperazine ring. This newly available nucleophile can then undergo a wide range of subsequent reactions, including:
-
Amide bond formation: Reaction with acyl chlorides, carboxylic acids (with coupling agents), or anhydrides.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
N-Arylation: Participation in Buchwald-Hartwig or Ullmann coupling reactions.
This two-step sequence (click reaction followed by deprotection/functionalization, or vice-versa) allows the molecule to act as a versatile linker, connecting two different molecular entities.
Applications in Drug Discovery and Chemical Biology
The unique architecture of this compound makes it a valuable building block in several advanced research areas:
-
PROTACs and Molecular Glues: The piperazine moiety is a common component of ligands for E3 ubiquitin ligases (e.g., Cereblon, VHL). This linker can be used to attach such ligands to a warhead that binds a target protein, forming Proteolysis-Targeting Chimeras (PROTACs).
-
Novel GPR119 Agonists: Derivatives of this molecule have been synthesized via click chemistry to create potent G-protein coupled receptor 119 (GPR119) agonists, which are potential therapeutic agents for type 2 diabetes.[3]
-
Photosensitizers for Photodynamic Therapy: The compound has been incorporated into BODIPY-anthracene dyads, where the piperazine-alkyne unit serves to extend the electronic conjugation and modulate the photophysical properties of the molecule for applications in antimicrobial photodynamic therapy.[4]
-
Bioconjugation and Imaging: The alkyne handle allows for the straightforward attachment of the piperazine scaffold to biomolecules or imaging agents (like fluorophores or PET ligands) for diagnostic and research applications.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed.
-
Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Handle with gloves, safety glasses, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6] Recommended storage is at 2-8°C.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is a high-value chemical tool whose utility is derived from its orthogonal reactive sites. The combination of a "clickable" alkyne and a selectively deprotectable piperazine nitrogen provides chemists with a robust and flexible scaffold for the construction of complex molecules. Its proven application in the synthesis of bioactive compounds and advanced materials underscores its importance for researchers at the forefront of drug discovery and chemical innovation.
References
- 1. connectjournals.com [connectjournals.com]
- 2. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. clariant.com [clariant.com]
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate IUPAC name
An In-Depth Technical Guide to tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates three key structural features: a piperazine core, a common scaffold in pharmacologically active compounds; an N-Boc protecting group, which facilitates regioselective synthesis; and a terminal alkyne (propargyl group), which serves as a reactive handle for a variety of chemical transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This document details the molecule's nomenclature, physicochemical properties, synthesis, chemical reactivity, and applications, providing field-proven insights and detailed experimental protocols for its use as a synthetic building block.
Nomenclature and Structural Elucidation
The formal nomenclature and structural identifiers for this compound are critical for accurate documentation and research.
-
IUPAC Name: this compound.[1]
-
Common Synonyms: 1-Boc-4-propargylpiperazine, tert-butyl 4-propargylpiperazine-1-carboxylate.
-
CAS Number: 199538-99-3.[1]
The structure consists of a central piperazine ring. One nitrogen atom (at position 1) is protected with a tert-butyloxycarbonyl (Boc) group, a common acid-labile protecting group in organic synthesis.[2] The other nitrogen atom (at position 4) is substituted with a propargyl group (-CH₂C≡CH).[3][4] The propargyl group's terminal alkyne is a key functional handle for further molecular elaboration.[3][4]
Physicochemical Properties
A summary of the key computed physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight | 224.30 g/mol | PubChem[1] |
| Appearance | White or yellowish crystal | lifechem pharma[5] |
| InChIKey | OAXARSVKYJPDPA-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Manufacturing
The most common and straightforward synthesis of this compound involves the direct N-alkylation of commercially available tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).
The causality behind this experimental design is rooted in the differential reactivity of the two nitrogen atoms in 1-Boc-piperazine. The nitrogen at the 1-position is part of a carbamate and is therefore significantly less nucleophilic than the secondary amine at the 4-position. This inherent electronic difference allows for highly selective alkylation at the N4 position without competing reactions at the N1 position, obviating the need for complex protection-deprotection schemes for the piperazine core itself.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful synthesis will result in a product with spectroscopic data (¹H NMR, ¹³C NMR, MS) consistent with the target structure.
-
Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 equiv.) in acetonitrile (ACN) is added a mild base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Propargyl bromide (1.1 equiv., typically as an 80% solution in toluene) is added dropwise to the stirred suspension at room temperature. The use of a slight excess of the alkylating agent ensures the complete consumption of the starting piperazine.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The resulting residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel if necessary, although the reaction is often clean enough to yield a product of high purity after work-up.
Chemical Reactivity and Key Transformations
The utility of this molecule stems from the orthogonal reactivity of its functional groups. The Boc group is labile under acidic conditions, while the terminal alkyne is reactive in metal-catalyzed coupling reactions.
The N-Boc Protecting Group: A Gateway to N1-Functionalization
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in chemistry due to its stability under a wide range of conditions and its facile removal under acidic conditions.[6]
Deprotection: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in solvents like methanol or dioxane.[2][7] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7]
Caption: Boc-deprotection yielding the free secondary amine.
Protocol: N-Boc Deprotection
-
Dissolution: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of the deprotected piperazine, which can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during an extractive work-up.
The Propargyl Group: A Handle for "Click" Chemistry
The propargyl group (-CH₂C≡CH) is a highly versatile functional group, renowned for its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This "click" reaction is a cornerstone of modern chemical biology and drug discovery, allowing for the efficient and specific formation of a stable 1,2,3-triazole linkage between the alkyne and an azide-containing molecule.[3] The reaction is characterized by high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[3]
Caption: CuAAC "Click" reaction pathway.
Applications in Research and Drug Discovery
This compound is not an end-product but a valuable synthetic intermediate. Its bifunctional nature allows for its use as a "linker" or "scaffold" in the synthesis of more complex molecules.
-
Fragment-Based Drug Discovery (FBDD): The piperazine core is a privileged scaffold in many approved drugs. This building block allows for the facile introduction of a piperazine fragment, with the propargyl group serving as a vector for linking to other fragments or solubilizing groups via click chemistry.
-
PROTACs and Chemical Probes: In the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes, stable linkers are required to connect a protein-binding ligand to another moiety (e.g., an E3 ligase ligand). The triazole ring formed from the click reaction provides a rigid, stable, and biologically compatible linkage.
-
Combinatorial Chemistry: The robust nature of the click reaction allows this building block to be used in high-throughput synthesis of compound libraries for screening purposes.
Safety and Handling
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.
-
Hazards: While specific toxicity data is limited, related piperazine derivatives can cause skin and eye irritation.[5] Assume the compound is harmful if swallowed or inhaled and avoid direct contact.
References
- 1. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, a key building block in contemporary drug discovery and medicinal chemistry. We delve into the principles of ionization, predictable fragmentation pathways, and a robust, self-validating experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this molecule using mass spectrometry, ensuring data integrity and confident structural elucidation.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule of significant interest. It incorporates a piperazine ring, a common scaffold in pharmacologically active compounds; a propargyl group, which serves as a versatile handle for bio-conjugation via "click chemistry"; and a tert-butyloxycarbonyl (Boc) protecting group, essential for controlled, sequential synthesis. The precise characterization of this molecule is paramount for ensuring the purity of synthetic intermediates and the structural integrity of final drug candidates.
Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[1][2] This guide explains the causal logic behind method development for this specific analyte, moving beyond a simple recitation of parameters to empower the analyst with a predictive understanding of the molecule's journey through the mass spectrometer.
Molecular Overview and Predicted Properties
A thorough analysis begins with an understanding of the molecule's fundamental properties, which directly influence its mass spectrometric behavior.
The structure contains several key features that dictate its ionization and fragmentation:
-
Basic Nitrogen Atoms: The two nitrogen atoms of the piperazine ring are basic sites, readily accepting a proton in the acidic mobile phases typically used in Electrospray Ionization (ESI).
-
Thermally Labile Boc Group: The tert-butyloxycarbonyl group is notoriously susceptible to cleavage under energetic conditions, a characteristic we will leverage for structural confirmation.[3][4]
-
Propargyl and Piperazine Moieties: These groups provide the core structure and specific fragmentation patterns that confirm the molecule's identity.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₂O₂ | PubChem[5] |
| Average Mass | 224.30 g/mol | PubChem[5] |
| Monoisotopic Mass | 224.1525 g/mol | PubChem[5] |
Ionization Methodology: The Gateway to Analysis
The transition of an analyte from the solution phase to a charged, gaseous ion is the critical first step in MS analysis. For a molecule like this compound, which is polar and thermally sensitive, Electrospray Ionization (ESI) is the superior method.
3.1. Rationale for Electrospray Ionization (ESI)
ESI is a "soft" ionization technique that uses a high voltage to create a fine aerosol, allowing for the gentle transfer of pre-formed ions from solution into the gas phase without causing premature fragmentation.[1][6][7] This is crucial for preserving the intact molecular ion for initial mass measurement (MS1) and subsequent controlled fragmentation (MS/MS). Given the molecule's basic piperazine nitrogens, ESI in positive ion mode is the logical choice, as it readily facilitates protonation to form the [M+H]⁺ ion.
3.2. Predicted Full Scan (MS1) Ions
In a typical ESI-MS analysis using a protic solvent like methanol or acetonitrile with a formic acid additive, we can confidently predict the appearance of several adducts in the full scan spectrum.
Table 2: Predicted Precursor Ions in ESI+ Full Scan Spectrum
| Ion Species | Calculated m/z | Notes |
|---|---|---|
| [M+H]⁺ | 225.1598 | Primary target ion for fragmentation (MS/MS). |
| [M+Na]⁺ | 247.1417 | Commonly observed sodium adduct.[8] |
| [M+K]⁺ | 263.1157 | Potassium adduct, often seen as a minor species. |
| [2M+H]⁺ | 449.3118 | Dimer ion, possible at higher concentrations. |
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Definitive Identification
Tandem mass spectrometry (MS/MS) provides unambiguous structural confirmation by isolating the precursor ion of interest (e.g., m/z 225.16) and subjecting it to fragmentation through collision-induced dissociation (CID).[9][10][11] The resulting product ions are diagnostic of the molecule's constituent parts.
4.1. Proposed Fragmentation Pathways
The fragmentation of the protonated molecule, [C₁₂H₂₀N₂O₂ + H]⁺, is governed by the chemical stability of the resulting fragments. The primary sites of cleavage are the labile Boc group and the piperazine ring structure.
Diagram 1: Proposed MS/MS Fragmentation Pathway A DOT language script visualizing the fragmentation cascade from the parent ion.
Caption: Proposed fragmentation of protonated this compound.
4.2. Interpretation of Key Fragments
The product ion spectrum is expected to be dominated by several high-abundance, structurally significant ions.
Table 3: Predicted Product Ions and Their Structural Origins
| Fragment | Predicted m/z | Proposed Loss / Structure | Mechanistic Rationale |
|---|---|---|---|
| A | 169.14 | [M+H - C₄H₈]⁺ (Loss of isobutylene) | This is a hallmark fragmentation of Boc-protected amines.[3] The stable tert-butyl carbocation is lost as neutral isobutylene (56 Da), leaving a carbamic acid intermediate that decarboxylates. |
| B | 125.10 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) | This corresponds to the complete loss of the Boc group as a neutral molecule (100 Da), resulting in the protonated 1-(prop-2-yn-1-yl)piperazine. This is a highly indicative fragment. |
| C | 81.07 | [C₆H₉]⁺ | Following the loss of the Boc group, this fragment likely arises from the cleavage of the piperazine ring, representing the protonated piperazine core after the loss of the propargyl group. |
| D | 96.08 | [C₆H₁₀N]⁺ | This fragment is likely formed from Fragment A (m/z 169) via further cleavage, representing a portion of the piperazine ring and propargyl group. Research on similar piperazine derivatives supports ring-opening fragmentation pathways.[12] |
A Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating checks and logical decision points.
Diagram 2: Experimental Workflow A DOT language script visualizing the analytical workflow.
Caption: A self-validating workflow for MS analysis.
5.1. Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final working concentration of 1 µg/mL in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation.
-
-
Instrumentation and Calibration (Trustworthiness Pillar):
-
Prior to analysis, perform a system suitability check and mass calibration using the instrument manufacturer's recommended standard solution. This step is non-negotiable and validates that the instrument is performing within specifications.
-
Set the instrument to ESI positive ion mode. Typical starting parameters include a capillary voltage of 3.0-4.0 kV, a source temperature of 100-150°C, and a desolvation gas flow appropriate for the solvent flow rate.
-
-
Data Acquisition and In-Analysis Validation:
-
MS1 Full Scan: Infuse the working solution directly into the source at a low flow rate (e.g., 5-10 µL/min). Acquire data over a mass range of m/z 100-500.
-
Validation Check 1: Confirm the presence of the [M+H]⁺ ion at m/z 225.16. Critically, verify that its isotopic distribution matches the theoretical pattern for C₁₂H₂₁N₂O₂⁺. This confirms the elemental composition.
-
MS/MS Product Ion Scan: Set the instrument to perform a product ion scan. Select m/z 225.16 as the precursor ion for isolation.
-
Apply collision energy (typically a ramp from 15-30 eV for a compound of this size) to induce fragmentation.
-
Validation Check 2: Analyze the resulting spectrum. The presence of the high-abundance, characteristic fragments at m/z 169.14 (loss of isobutylene) and m/z 125.10 (loss of the Boc group) provides definitive structural confirmation.
-
Conclusion
The mass spectrometric analysis of this compound is a clear and predictable process when approached with a foundational understanding of its chemical properties. By using ESI in positive ion mode, the analyst can readily observe the protonated molecular ion. Subsequent MS/MS analysis yields a rich and diagnostic fragmentation pattern, dominated by the characteristic neutral losses associated with the Boc protecting group and cleavages of the piperazine core. The protocol detailed herein provides a robust, self-validating framework to ensure accurate and reliable characterization of this important synthetic building block, bolstering confidence in downstream research and development activities.
References
- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]
- 11. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Predicted Crystal Structure of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate: A Key Scaffold in Medicinal Chemistry
Abstract
The piperazine ring is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its favorable physicochemical properties and versatile biological activities.[1][2] This technical guide provides an in-depth analysis of the predicted crystal structure of tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, a valuable synthetic intermediate for the development of novel therapeutics. While a definitive experimental crystal structure for this specific molecule is not publicly available, this guide synthesizes data from closely related, structurally characterized piperazine derivatives to construct a robust predictive model.[3][4] We will explore a plausible synthetic and crystallization protocol, delineate the anticipated crystallographic parameters and key structural features, and discuss the profound implications of these structural insights for drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular scaffold.
Introduction: The Significance of Propargylated Piperazines in Drug Discovery
The piperazine heterocycle is a recurring motif in a multitude of FDA-approved drugs, spanning therapeutic areas such as oncology, virology, and neurology.[5][6] Its prevalence stems from the unique combination of a six-membered ring with two nitrogen atoms, which imparts aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2] The introduction of a propargyl group (prop-2-yn-1-yl) onto the piperazine core, as in this compound, offers a versatile handle for further chemical modification via "click chemistry" or other coupling reactions, enabling the construction of diverse compound libraries for high-throughput screening.
The tert-butoxycarbonyl (Boc) protecting group on the other nitrogen atom allows for regioselective functionalization, a critical aspect in multi-step organic synthesis. Understanding the three-dimensional arrangement of atoms in this molecule is paramount for designing derivatives with optimized pharmacological profiles. Single-crystal X-ray diffraction is the definitive method for elucidating such atomic-level details, providing precise information on bond lengths, bond angles, and intermolecular interactions.[7] In the absence of an experimental structure for the title compound, we will leverage crystallographic data from analogous structures to predict its solid-state conformation.
Synthesis and Crystallization: A Proposed Methodology
The synthesis of this compound is conceptually straightforward, likely proceeding via the nucleophilic substitution of a propargyl halide with tert-butyl piperazine-1-carboxylate. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthetic Protocol
A plausible synthetic route is outlined below. This protocol is based on standard organic chemistry transformations and adapted from procedures for similar compounds.[3]
Reaction Scheme:
Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Procedure:
-
To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Add propargyl bromide (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Crystallization Protocol
The formation of single crystals is often a process of trial and error, involving the screening of various solvents and crystallization techniques.
Step-by-Step Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent in which it is readily soluble (e.g., ethyl acetate, dichloromethane).
-
Slowly add a less polar "anti-solvent" (e.g., hexanes, pentane) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (2-8 °C).
-
Alternatively, slow evaporation of a solution of the compound in a moderately volatile solvent system can also yield single crystals.
-
Collect the resulting crystals by filtration.
Predicted Crystal Structure and Crystallographic Parameters
Based on the analysis of structurally similar piperazine derivatives, we can predict the key features of the crystal structure of this compound.[3][4][8]
Molecular Conformation
The central piperazine ring is expected to adopt a stable chair conformation.[3][9] This is the most common and lowest energy conformation for six-membered saturated heterocyclic rings. The bulky tert-butyl group and the propargyl group are likely to occupy equatorial positions to minimize steric hindrance. The nitrogen atom of the Boc group will likely exhibit sp2 hybridization due to resonance with the carbonyl group, resulting in a trigonal planar geometry around this nitrogen.[3] The other nitrogen atom, attached to the propargyl group, will be sp3 hybridized with a tetrahedral geometry.[3]
Figure 2: Predicted chair conformation of the piperazine ring.
Predicted Crystallographic Data
The following table summarizes the predicted crystallographic parameters for this compound, extrapolated from data on similar compounds.[4][8]
| Parameter | Predicted Value |
| Chemical Formula | C₁₂H₂₀N₂O₂ |
| Formula Weight | 224.30 g/mol [10] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 8-15 Å, b ≈ 10-17 Å, c ≈ 8-13 Å, β ≈ 90-92° |
| Volume | ≈ 1300-1800 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ≈ 1.1-1.3 g/cm³ |
Intermolecular Interactions
In the solid state, the molecules are expected to be held together by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by van der Waals forces and weak C-H···O hydrogen bonds, where the carbonyl oxygen of the Boc group acts as a hydrogen bond acceptor.[3][9] The alkyne group may also participate in weak C-H···π interactions.
Principles of Single-Crystal X-ray Diffraction: A Self-Validating System
The determination of a crystal structure by single-crystal X-ray diffraction is a robust and self-validating process.[7][11]
Data Collection and Processing
High-quality single crystals are mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[7] The diffracted X-rays are detected, and their intensities are measured as the crystal is rotated.[11][12] This process generates a unique diffraction pattern for the compound. The collected data are then processed, which involves indexing the diffraction spots, integrating their intensities, and applying various corrections.[13]
Figure 3: Workflow for single-crystal X-ray diffraction analysis.
Structure Solution and Refinement
The processed data are used to solve the crystal structure, often using direct methods.[11] This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters.[14] The quality of the final structure is assessed using metrics such as the R-factor, which should be as low as possible for a good structure determination.
Implications for Drug Design
A detailed understanding of the crystal structure of this compound provides invaluable insights for drug design:
-
Conformational Analysis: Knowledge of the preferred conformation of the piperazine ring can inform the design of rigid analogues to lock the molecule in a bioactive conformation.
-
Structure-Activity Relationship (SAR) Studies: The precise atomic coordinates can be used for computational modeling and docking studies to predict how derivatives will bind to a target protein.
-
Physicochemical Properties: The crystal packing reveals information about intermolecular interactions, which can influence properties such as solubility and melting point.
Conclusion
While an experimentally determined crystal structure of this compound remains to be reported, this technical guide provides a comprehensive, predictive model based on sound chemical principles and data from closely related analogues. The proposed synthesis and crystallization protocols offer a practical starting point for obtaining single crystals of this important synthetic intermediate. The predicted structural features, including the chair conformation of the piperazine ring and the likely intermolecular interactions, provide a valuable framework for the rational design of novel therapeutic agents. The continued exploration of the rich chemistry of piperazine derivatives holds immense promise for the future of drug discovery.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. rsc.org [rsc.org]
Physical and chemical properties of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Abstract: This document provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and drug development. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and scientists. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction and Strategic Importance
This compound (also known as 1-Boc-4-propargylpiperazine) is a bifunctional molecule of significant interest in the field of organic synthesis and pharmaceutical development. Its structure incorporates three key features:
-
A piperazine ring , a common scaffold in many approved drugs, which can improve aqueous solubility and pharmacokinetic properties.[1]
-
A tert-butoxycarbonyl (Boc) protecting group , which masks one of the piperazine nitrogens, allowing for selective functionalization of the other.
-
A terminal alkyne (propargyl group) , which serves as a versatile chemical handle for a variety of coupling reactions.
The presence of the reactive alkyne moiety makes this compound an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the piperazine scaffold to other molecules, making it a valuable building block for creating diverse chemical libraries.[2][3] It is frequently employed in the synthesis of kinase inhibitors, antiviral agents, and other bioactive compounds.[2]
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.
Molecular Structure
The structure combines the rigidity of the alkyne with the conformational flexibility of the piperazine ring, providing a unique scaffold for drug design.
Caption: Molecular structure of the title compound.
Physicochemical Data
The following table summarizes the key computed and experimental properties of the compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 199538-99-3 | [4] |
| Molecular Formula | C₁₂H₂₀N₂O₂ | [4] |
| Molecular Weight | 224.30 g/mol | [4] |
| Monoisotopic Mass | 224.152477885 Da | [4] |
| Physical Form | Solid or viscous liquid | |
| Purity | Typically >95% | [2] |
| Rotatable Bond Count | 3 | [4] |
Synthesis and Purification Workflow
The most common and direct synthesis route involves the N-alkylation of commercially available tert-butyl piperazine-1-carboxylate with an activated propargyl species, typically propargyl bromide.
Synthesis Workflow Diagram
Caption: General workflow for synthesis and purification.
Detailed Synthesis Protocol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add tert-butyl piperazine-1-carboxylate and anhydrous potassium carbonate. Add anhydrous acetonitrile to form a stirrable slurry.
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Add the propargyl bromide solution dropwise over 15-20 minutes.
-
Causality: Dropwise addition at low temperature is crucial to control the exotherm of the alkylation reaction and minimize side product formation. The base (K₂CO₃) neutralizes the HBr formed during the reaction.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Chemical Reactivity and Core Applications
The utility of this compound stems from the orthogonal reactivity of its functional groups. The Boc group is stable under the conditions used to modify the alkyne but can be readily removed with acid (e.g., TFA or HCl) to reveal a secondary amine for further functionalization.
Primary Application: Click Chemistry (CuAAC)
The terminal alkyne is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form a stable 1,2,3-triazole linkage. This reaction is highly efficient, specific, and tolerant of many functional groups, making it a powerful tool for drug discovery.[3]
Caption: Reaction scheme for CuAAC (Click Chemistry).
Protocol: Model Click Chemistry Reaction
This protocol details the conjugation of the title compound to a model organic azide, such as benzyl azide.
Materials:
-
This compound (1.0 eq)
-
Benzyl azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol and Water (1:1 solvent mixture)
Procedure:
-
Setup: In a vial, dissolve the piperazine-alkyne and benzyl azide in the t-BuOH/H₂O solvent mixture.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. Add the CuSO₄ solution to the main reaction mixture, followed immediately by the sodium ascorbate solution. A color change is often observed.
-
Causality: Sodium ascorbate is a reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ. This is a common and reliable method for generating the active catalyst.
-
-
Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction is typically complete when TLC or LC-MS analysis shows the disappearance of the starting materials.
-
Isolation: Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting product can be purified by crystallization or column chromatography if necessary.
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures.
| Technique | Expected Characteristic Signals |
| ¹H NMR | ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector. ~2.20 ppm (t, 1H): Terminal alkyne proton (C≡C-H). ~2.50 ppm (t, 4H): Piperazine ring protons adjacent to the propargyl-substituted nitrogen. ~3.25 ppm (d, 2H): Methylene protons of the propargyl group (-CH₂-C≡CH). ~3.40 ppm (t, 4H): Piperazine ring protons adjacent to the Boc-protected nitrogen. |
| ¹³C NMR | ~28.4 ppm: Methyl carbons of the Boc group. ~43.8 ppm: Methylene carbons of the piperazine ring adjacent to the Boc group. ~52.5 ppm: Methylene carbons of the piperazine ring adjacent to the propargyl group. ~72.0 ppm: Alkyne carbon (-C≡CH). ~79.5 ppm: Quaternary carbon of the Boc group. ~80.0 ppm: Alkyne carbon (-C≡CH). ~154.7 ppm: Carbonyl carbon of the Boc group. |
| IR (Infrared) | ~3300 cm⁻¹: Sharp, strong C-H stretch of the terminal alkyne. ~2970 cm⁻¹: C-H stretches of the alkyl groups. ~2110 cm⁻¹: Weak C≡C stretch of the alkyne. ~1690 cm⁻¹: Strong C=O stretch of the Boc carbonyl group. |
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
Hazard Identification
Based on GHS classifications for this compound, the primary hazards are:[4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Handle only in a well-ventilated area or a chemical fume hood.[5][6]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[5][6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[5]
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance is rooted in its structural design. The combination of a Boc-protected piperazine scaffold and a reactive terminal alkyne makes it an exceptionally versatile tool for constructing complex molecules, particularly through click chemistry. For researchers in drug discovery, this compound offers a reliable and efficient means to introduce a piperazine moiety and explore a vast chemical space, accelerating the development of novel therapeutic agents.
References
- 1. connectjournals.com [connectjournals.com]
- 2. This compound | 199538-99-3 | Benchchem [benchchem.com]
- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate solubility data
An In-depth Technical Guide Topic: A Comprehensive Technical Guide to the Solubility Profile of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate Audience: Researchers, scientists, and drug development professionals.
Introduction: Contextualizing Solubility in Modern Synthesis
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. It serves as a critical building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs)[1]. The molecule incorporates a piperazine core, a reactive propargyl group for "click chemistry," and a tert-butyloxycarbonyl (Boc) protecting group. Understanding its solubility is not a trivial pursuit; it is a cornerstone for successful reaction setup, purification, formulation design, and predicting in vivo performance.[2] Poor aqueous solubility, for instance, is a primary driver of formulation challenges and can lead to incomplete absorption and diminished bioavailability for drug candidates.[2][3]
This guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, we will first infer a detailed solubility profile based on its structural components and data from analogous molecules. Subsequently, we will provide a gold-standard, step-by-step experimental protocol for determining its precise thermodynamic solubility, empowering researchers to generate reliable and reproducible data in their own laboratories.
Section 1: Predicting Solubility from Molecular Architecture
The solubility of a compound is fundamentally governed by its physicochemical properties and its interaction with the solvent. The principle of "like dissolves like" provides a foundational framework for prediction. By dissecting the structure of this compound, we can anticipate its behavior in various solvent classes.
-
The Piperazine Core: This heterocyclic amine is a polar component capable of hydrogen bonding, which generally contributes to solubility in polar solvents, including water to some extent.
-
The Boc Group (tert-butyloxycarbonyl): This is a bulky and lipophilic protecting group. Its non-polar nature significantly enhances the compound's solubility in non-polar organic solvents like chlorinated hydrocarbons.[4]
-
The Propargyl Group: This terminal alkyne is a small, relatively non-polar functional group. While it provides a key reactive handle, its impact on the overall solubility profile is minimal compared to the more dominant piperazine and Boc groups.[4]
The interplay between these structural motifs dictates the compound's overall solubility, suggesting a broad solubility range across many common organic solvents but limited solubility in highly non-polar aliphatic solvents or water.
Caption: Structural components influencing the solubility of the target compound.
Section 2: Inferred Solubility Profile
While precise quantitative data must be determined experimentally, a reliable qualitative profile can be inferred from structurally related compounds like N-Boc-piperazine and various PEGylated propargyl-Boc linkers.[4][5][6][7] N-Boc-piperazine is noted to be soluble in common organic solvents like dichloromethane and ethanol but less so in water.[5][6] This information, combined with the structural analysis above, leads to the following expected solubility summary.
| Solvent Class | Solvent Name | Chemical Formula | Inferred Solubility | Rationale / Notes from Analogous Compounds |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | The high polarity effectively solvates the piperazine core. Analogous Boc-protected amines and linkers show high solubility.[4] |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Similar to DMSO, its polarity is well-suited for this type of molecule.[4] | |
| Acetonitrile (ACN) | C₂H₃N | Soluble | Commonly used as a solvent in reactions involving similar building blocks. | |
| Polar Protic | Methanol | CH₄O | Soluble | N-Boc-piperazine is soluble in methanol. The alcohol can hydrogen bond with the piperazine nitrogens.[6][8] |
| Ethanol | C₂H₆O | Soluble | N-Boc-piperazine is soluble in ethanol.[5] | |
| Water | H₂O | Sparingly Soluble | The large, lipophilic Boc group is expected to significantly limit aqueous solubility. N-Boc-piperazine is less soluble in water.[6] | |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Soluble | The lipophilic Boc group and overall structure are highly compatible with chlorinated solvents.[5][6] |
| Chloroform | CHCl₃ | Soluble | Similar to DCM, expected to be an excellent solvent. | |
| Ester | Ethyl Acetate | C₄H₈O₂ | Soluble | The moderate polarity and ester group are compatible with the molecule. N-Boc-piperazine is soluble in ethyl acetate.[8] |
| Non-Polar | Toluene | C₇H₈ | Likely Soluble | The aromatic nature can interact favorably with the molecule. |
| Hexane / Heptane | C₆H₁₄ / C₇H₁₆ | Insoluble | The high lipophilicity of aliphatic hydrocarbons is generally insufficient to solvate the polar piperazine core. Used for precipitation.[4] | |
| Ether | Diethyl Ether | C₄H₁₀O | Sparingly Soluble | Often used for precipitation of similar PEGylated compounds.[4] |
Section 3: Gold-Standard Protocol for Experimental Solubility Determination
To move beyond inference to definitive, quantitative data, an experimental approach is essential. The saturation "shake-flask" method is the universally recognized gold standard for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.[2] The core principle is to create a saturated solution in a given solvent at a controlled temperature, allow it to reach equilibrium, separate the excess solid, and quantify the concentration of the dissolved solute in the supernatant.
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the shake-flask solubility method.
Detailed Step-by-Step Methodology
1. Materials and Reagents:
-
This compound (solid)
-
Selected solvents (HPLC grade or equivalent)
-
Glass vials with screw caps (e.g., 2 mL or 4 mL)
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge with appropriate vial adapters
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
Autosampler vials for analysis
-
Calibrated HPLC-UV or LC-MS system
2. Safety Precautions:
-
Hazard Profile: This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[9]
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10][11]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.[11]
3. Experimental Procedure:
-
Step 1: Preparation of the Slurry
-
Add an excess amount of the solid compound to a pre-labeled glass vial. The key is to add enough material so that a visible amount of solid remains after the equilibration period, ensuring saturation.[2][12] A starting point of ~5-10 mg in 1 mL of solvent is often sufficient.
-
Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
-
Step 2: Equilibration
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator inside an incubator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).[2] Temperature control is critical as solubility is temperature-dependent.[3]
-
Agitate the samples for a sufficient duration to reach equilibrium. For most compounds, 24 to 48 hours is adequate.[2][3] This ensures the dissolution process has reached a thermodynamic steady state.
-
-
Step 3: Phase Separation (Critical Step)
-
After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle.
-
This step is crucial for accurately measuring the concentration of the dissolved compound.[2]
-
Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet all undissolved solids.
-
Method B (Filtration): Use a syringe to draw the supernatant and pass it through a chemically compatible 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is effective but can lead to sample loss through adsorption to the filter membrane. Centrifugation is often preferred to avoid this potential artifact.
-
-
Step 4: Sampling and Quantification
-
Immediately after separation, carefully pipette a known aliquot of the clear supernatant. Be cautious not to disturb the solid pellet if using centrifugation.
-
Perform a serial dilution of the supernatant with an appropriate solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated, quantitative method like HPLC-UV or LC-MS. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.
-
4. Data Analysis and Reporting:
-
Calculate the concentration of the compound in the original supernatant by applying the dilution factor.
-
The resulting value is the equilibrium solubility of the compound in that specific solvent at the tested temperature.
-
Report the results clearly in units of mg/mL or µg/mL.
Conclusion
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. benchchem.com [benchchem.com]
- 5. petalheadexim.com [petalheadexim.com]
- 6. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 9. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. scispace.com [scispace.com]
A Technical Guide to the Stability of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, a key building block in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given the molecule's distinct functional moieties—a terminal alkyne, a piperazine ring, and an N-Boc protecting group—a thorough understanding of its stability profile is critical for ensuring the integrity of intermediates and the final active pharmaceutical ingredients (APIs). This document outlines the inherent chemical liabilities of the structure, proposes potential degradation pathways, and provides detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating analytical method.
Introduction: A Molecule of Interest in Drug Development
This compound (PubChem CID: 11287538) is a bifunctional molecule increasingly utilized in medicinal chemistry.[1] Its terminal alkyne group serves as a versatile handle for "click chemistry" reactions, while the piperazine core is a common pharmacophore. The tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity during synthetic sequences. However, the very features that make this molecule synthetically attractive also represent its primary stability liabilities. An empirical and predictive understanding of its degradation is therefore not merely academic but essential for robust process development, formulation, and ensuring the quality of research and clinical materials.
Intrinsic Stability: A Functional Group Analysis
The stability of this compound can be predicted by examining its three core components:
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl group is notoriously labile under acidic conditions, readily cleaving to release the free piperazine, isobutylene, and carbon dioxide.[2][3] It can also be susceptible to thermal degradation at elevated temperatures.[4][5][6][7] The kinetics of acid-catalyzed deprotection can even exhibit a second-order dependence on the acid concentration.[8]
-
The Piperazine Ring: As a cyclic diamine, the piperazine moiety is susceptible to oxidation. In industrial settings, piperazine has been shown to degrade into products like N-formylpiperazine, ethylenediamine (EDA), and 2-oxopiperazine under oxidative and thermal stress.[9][10][11][12] The secondary amine within the ring can also be a target for various reactions.
-
The Terminal Alkyne: The propargyl group is reactive and can undergo various transformations. Terminal alkynes are known to be susceptible to oxidative cleavage, which, depending on the conditions, can yield carboxylic acids or dicarbonyl compounds.[13][14][15] Some terminal alkynes are also prone to oxidation and dimerization, which can be catalyzed by trace metals.[16]
This analysis forms the logical basis for designing a comprehensive stability assessment. The primary objective is to challenge the molecule with conditions that stress these specific functional groups to identify potential degradation products and degradation rates.
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation, or stress testing, is the cornerstone of a stability program. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways. This is crucial for developing a stability-indicating analytical method.
General Considerations
-
Objective: The goal is to achieve 5-20% degradation of the parent compound. This provides a sufficient quantity of degradants for detection and characterization without completely consuming the parent drug.
-
Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed sample.
-
Mass Balance: A well-developed analytical method should account for the majority of the mass of the parent compound, including the parent drug remaining and the sum of all degradation products.
Predicted Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under various stress conditions.
Caption: Predicted degradation pathways under stress conditions.
Experimental Protocols
The following protocols are designed as a starting point and should be optimized based on initial results.
Table 1: Forced Degradation Experimental Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 60°C | 24 hours | To induce deprotection of the acid-labile N-Boc group.[2][17] |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | 60°C | 24 hours | To assess stability in alkaline conditions. While the N-Boc group is base-stable, other reactions may occur. |
| Oxidative Stress | 3% Hydrogen Peroxide | Room Temp | 24 hours | To promote oxidation of the piperazine ring and the terminal alkyne.[11][14][18] |
| Thermal Stress | Solid sample in a calibrated oven | 105°C | 48 hours | To evaluate solid-state thermal stability and potential for thermal N-Boc deprotection.[4][5] |
| Photolytic Stress | Solid sample in a photostability chamber (ICH Q1B) | Ambient | As per ICH | To assess sensitivity to light, which can induce photo-oxidation.[17][19] |
Step-by-Step Protocol for a Typical Stress Study (e.g., Acid Hydrolysis):
-
Preparation: Accurately weigh approximately 10 mg of this compound into a clean glass vial.
-
Dissolution: Dissolve the sample in a minimal amount of a suitable co-solvent (e.g., acetonitrile or methanol) before adding the stress reagent to ensure complete dissolution.
-
Stress Application: Add 10 mL of 0.1 M HCl to the vial.
-
Incubation: Place the vial in a calibrated oven or water bath at 60°C for 24 hours.
-
Neutralization & Dilution: After the incubation period, cool the sample to room temperature. Carefully neutralize the solution with an equivalent amount of 0.1 M NaOH. Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.
-
Analysis: Analyze the stressed sample, a control sample (stored at 4°C), and a blank (stress reagent and solvent only) by a suitable analytical method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the workhorse for this application.
Method Development Strategy
The following workflow outlines the process of developing a robust stability-indicating HPLC method.
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended Starting HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. For basic compounds like piperazine derivatives, columns with low silanol activity are recommended to minimize peak tailing.[17]
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic pH will ensure the piperazine nitrogen atoms are protonated, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes should be sufficient to elute the parent compound and a range of potential degradation products with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: A Photodiode Array (PDA) detector is essential for monitoring multiple wavelengths and for peak purity analysis. A primary wavelength of ~210 nm should be monitored, as the molecule lacks a strong chromophore.[20]
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification of unknown degradation products by comparing their mass-to-charge ratios with predicted structures.
Causality in Method Development:
-
Why an acidic mobile phase? The piperazine moiety is basic. At neutral or basic pH, it can interact strongly with residual silanols on the silica-based column packing, leading to poor peak shape (tailing). An acidic mobile phase protonates the piperazine, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[17]
-
Why gradient elution? Forced degradation can produce a mixture of compounds with a wide range of polarities. An isocratic method is unlikely to resolve all degradants from the parent peak and from each other. A gradient elution, by systematically increasing the organic solvent strength, allows for the separation of both highly polar and non-polar compounds in a single run.[17]
Handling and Storage Recommendations
Based on the chemical nature of this compound, the following handling and storage conditions are recommended to ensure its long-term stability:
Table 2: Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[21] For long-term storage, -20°C is preferable. | Lower temperatures slow down potential degradation reactions, including thermal deprotection of the N-Boc group and ring degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | To minimize exposure to atmospheric oxygen and moisture, which could lead to oxidation of the alkyne and piperazine moieties, and hydrolysis of the Boc group, respectively. |
| Light | Store in an amber vial or other light-resistant container. | To protect against photolytic degradation.[17] |
| pH (in solution) | If used in solution, prepare fresh and use promptly. If storage is necessary, buffer to a slightly acidic or neutral pH and store at low temperatures. | The molecule's stability is pH-dependent due to the acid-labile N-Boc group. |
Conclusion
The stability of this compound is governed by the reactivity of its N-Boc, piperazine, and terminal alkyne functionalities. A systematic approach involving forced degradation studies under acidic, oxidative, and thermal stress is essential to elucidate its degradation profile. The development of a robust, stability-indicating HPLC method is paramount for accurately quantifying the parent compound and its degradation products. By understanding the inherent chemical liabilities and implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this critical chemical building block throughout the development lifecycle.
References
- 1. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
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- 21. tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate | 301185-41-1 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Introduction: The Power of Click Chemistry in Modern Synthesis
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[1] This reaction's remarkable efficiency, regioselectivity, and tolerance of a wide range of functional groups have cemented its status as an indispensable tool in diverse scientific fields, including drug discovery, materials science, and bioconjugation.[2][3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often necessitates harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction proceeds readily at ambient temperatures to exclusively afford the 1,4-disubstituted 1,2,3-triazole.[1][4] This transformation is characterized by a massive rate acceleration, on the order of 107 to 108, compared to its thermal counterpart.[1]
The resulting triazole ring is not merely a passive linker; its exceptional chemical stability and ability to participate in hydrogen bonding and dipole-dipole interactions make it a valuable pharmacophore in medicinal chemistry.[5] The CuAAC reaction is remarkably flexible, functioning under a variety of conditions, including in aqueous solutions and across a broad pH range (typically 4-12), making it highly suitable for biological applications.[1][6]
This guide provides an in-depth exploration of the CuAAC reaction with a specific focus on a versatile building block: tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate . This reagent is particularly valuable due to the presence of a Boc-protected piperazine moiety, which can be deprotected post-cycloaddition to reveal a secondary amine. This functionality allows for further derivatization, making it a powerful tool for creating complex molecular architectures and bifunctional linkers in drug development and chemical biology.
The Reagent in Focus: this compound
| Chemical Structure | Compound Details |
| IUPAC Name: this compound | |
| CAS Number: 11287538[7] | |
| Molecular Formula: C₁₂H₂₀N₂O₂[7] | |
| Molecular Weight: 224.30 g/mol [7] | |
| Key Features: Terminal alkyne for CuAAC, Boc-protected piperazine for post-reaction modification. |
The bifunctional nature of this reagent, possessing both a reactive alkyne and a protected amine, allows for a modular approach to synthesis.[8] The piperazine ring is a common scaffold in medicinal chemistry, and the ability to introduce it via a stable triazole linkage opens up numerous avenues for creating novel compounds.
Reaction Mechanism: A Tale of Copper Catalysis
-
Formation of the Copper(I) Acetylide: The reaction initiates with the coordination of the terminal alkyne to a Cu(I) center, followed by deprotonation to form a copper(I) acetylide species. This step is crucial and is significantly more favorable in water than in organic solvents like acetonitrile.[1][4]
-
Coordination of the Azide: The organic azide then coordinates to the copper center.
-
Cycloaddition: The key carbon-nitrogen bond formation occurs between the nucleophilic carbon of the copper acetylide and the terminal nitrogen of the azide, forming a six-membered copper metallacycle intermediate.[1][9]
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[9]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the CuAAC reaction between this compound and an organic azide. Optimization may be necessary depending on the specific azide used.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Notes |
| This compound | Sigma-Aldrich | e.g., 301185-41-1 | Store as per supplier instructions. |
| Organic Azide (e.g., Benzyl Azide) | Commercially Available | - | Ensure high purity. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Standard Supplier | - | Prepare a stock solution in water. |
| Sodium Ascorbate | Standard Supplier | - | Prepare fresh for each experiment. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Standard Supplier | - | Recommended ligand for aqueous reactions. |
| Solvents (e.g., t-Butanol, Water, DMSO) | HPLC Grade | - | Degas solvents prior to use. |
| Dichloromethane (DCM), Ethyl Acetate, Hexanes | HPLC Grade | - | For workup and chromatography. |
| Saturated aq. NH₄Cl, Brine, Na₂SO₄ | Standard Supplier | - | For workup. |
Equipment
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., Schlenk line or glovebox), recommended but not always essential[10]
-
Rotary evaporator
-
Flash chromatography system
-
Analytical instruments for reaction monitoring (TLC, LC-MS)
Protocol Workflow
dot graph TD { A[Reagent Preparation] --> B(Reaction Setup); B --> C{Reaction}; C --> D[Workup & Extraction]; D --> E[Purification]; E --> F(Characterization);
} .dot Caption: General experimental workflow for CuAAC synthesis.
Detailed Procedure
-
Reagent Preparation (Stock Solutions):
-
Reaction Setup:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the organic azide (1.0-1.2 equiv).
-
Dissolve the starting materials in a suitable solvent system. A 1:1 mixture of t-butanol and water is a common starting point. Other solvents like DMSO/water can be used depending on substrate solubility.[11]
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to minimize oxidation of the Cu(I) catalyst.[12]
-
-
Catalyst Addition and Reaction Initiation:
-
Recommended Order of Addition: The order of reagent addition is critical for optimal results.[11][13]
-
In a separate vial, premix the CuSO₄ and THPTA ligand solutions. A 1:5 ratio of Cu:Ligand is often recommended to stabilize the copper and protect biomolecules from oxidative damage.[14][15]
-
Add the premixed catalyst/ligand solution to the reaction mixture containing the alkyne and azide. Typical catalyst loading is 1-5 mol% of CuSO₄ relative to the limiting reagent.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5-10 fold excess relative to the copper is typically used.[12]
-
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours but may be left overnight.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Workup and Extraction:
-
Upon completion, dilute the reaction mixture with water and ethyl acetate.
-
If a copper precipitate is present, add a small amount of aqueous ammonia or saturated ammonium chloride to dissolve it by forming the copper-ammonia complex.[16]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.[16]
-
The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
For highly pure products, recrystallization can be employed if the product is a solid.[16]
-
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II).[11] 2. Poor Reagent Quality: Impurities in starting materials.[17] 3. Suboptimal Conditions: Incorrect solvent, temperature, or pH.[17] | 1. Ensure a reducing environment: Use freshly prepared sodium ascorbate and degas all solvents thoroughly.[12] Consider working under an inert atmosphere for sensitive substrates.[11] 2. Verify purity: Check starting materials by NMR or MS. Purify if necessary.[11] 3. Screen solvents: Ensure all components are fully dissolved. Gentle heating (40-50°C) can sometimes accelerate sluggish reactions.[11] |
| Side Product Formation (Alkyne Homocoupling) | Oxidative homocoupling of the alkyne (Glaser coupling) due to the presence of oxygen.[17][18] | Minimize oxygen: Thoroughly degas the reaction mixture.[12] Use sufficient reducing agent: Ensure an adequate excess of sodium ascorbate is present throughout the reaction.[18] Use a ligand: Ligands like THPTA accelerate the desired CuAAC reaction, outcompeting the side reaction.[18] |
| Difficulty in Purification | Copper chelation to the triazole product.[19] | Post-reaction chelation: Wash the crude product with a dilute solution of EDTA to remove residual copper.[20] Ammonia wash: Use aqueous ammonia during workup to complex and remove copper salts.[16] |
| Biomolecule Damage (in Bioconjugation) | Generation of reactive oxygen species (ROS) by the Cu/ascorbate system.[20][21] | Use a protective ligand: A 5-fold excess of a ligand like THPTA is recommended to protect biomolecules.[14][15] Add a scavenger: Aminoguanidine can be added to intercept byproducts from ascorbate oxidation.[22] Minimize reaction time: Optimize conditions to achieve completion as quickly as possible.[17] |
Safety Precautions
-
Organic Azides: While many organic azides used in click chemistry are relatively stable, they are energetically unstable compounds and can be explosive. Handle with care, especially when working with low molecular weight azides or on a large scale. Avoid heat, shock, and friction. Always work behind a blast shield.[10]
-
Copper Salts: Copper salts are toxic. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Handle all organic solvents in a well-ventilated fume hood.
Conclusion
The Copper-catalyzed Azide-Alkyne Cycloaddition is a robust and highly efficient transformation that has revolutionized the way chemists and biologists construct complex molecules. By utilizing versatile building blocks like this compound, researchers can readily access novel structures with tailored properties for applications ranging from drug discovery to advanced materials. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this powerful reaction, enabling the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. bioclone.net [bioclone.net]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. bioclone.net [bioclone.net]
- 7. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to PROTAC Synthesis & Evaluation Using tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] The success of a PROTAC is critically dependent on the chemical linker that connects the target-binding and E3-ligase-binding moieties. This linker is not a passive spacer but an active determinant of the PROTAC's efficacy, selectivity, and physicochemical properties.[2] This guide provides a detailed examination of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate , a versatile linker building block. We elucidate the strategic advantages of combining a semi-rigid piperazine core with a terminal alkyne handle for modular synthesis via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This document offers field-proven, step-by-step protocols for the chemical synthesis, conjugation, and subsequent biological evaluation of PROTACs constructed with this linker, aimed at researchers, scientists, and drug development professionals.
The PROTAC Mechanism and the Central Role of the Linker
PROTACs are heterobifunctional molecules designed to induce the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC is then released and can act catalytically, degrading multiple protein copies.[5]
Caption: The PROTAC catalytic cycle.
The linker's architecture dictates the geometry of this ternary complex. Its length, rigidity, and chemical composition are critical optimization parameters that influence binding cooperativity, degradation efficiency (DC₅₀), and maximal degradation (Dₘₐₓ).[2][6]
The Piperazine Advantage: Rigidity and Solubility
The piperazine ring has become a favored motif in linker design for several key reasons:[7]
-
Conformational Rigidity: Unlike flexible alkyl or PEG chains, the six-membered saturated ring of piperazine introduces conformational restraint.[8] This pre-organizes the PROTAC into a conformation that may be more favorable for ternary complex formation, reducing the entropic penalty of binding.[]
-
Improved Physicochemical Properties: PROTACs are often large molecules that violate traditional "rule of five" guidelines, making properties like solubility a major challenge.[10] The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly enhance the aqueous solubility of the entire molecule.[11][12] The pKa of the piperazine moiety can be fine-tuned by adjacent chemical groups, offering a handle to modulate this property.[13]
-
Metabolic Stability: Incorporation of the piperazine heterocycle can improve the metabolic stability of the linker compared to simple alkyl chains.[8][12]
The Terminal Alkyne Advantage: A Gateway to Modularity
The propargyl group (prop-2-yn-1-yl) provides a terminal alkyne, a powerful functional handle for modern synthetic chemistry.
-
Click Chemistry: The terminal alkyne is one half of the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7] This "click" reaction is exceptionally robust, high-yielding, and bioorthogonal, allowing for the rapid and efficient conjugation of two molecular fragments with minimal side products.[]
-
Modular Synthesis: This modularity is paramount in PROTAC development. It allows for a convergent synthetic strategy where libraries of PROTACs can be rapidly assembled by combining different warheads (as azides) with various linker-E3 ligase complexes (as alkynes), or vice versa. This accelerates the Structure-Activity Relationship (SAR) optimization cycle.[7][]
Linker Profile: this compound
This bifunctional linker reagent combines the benefits of the piperazine core and the alkyne handle. The Boc (tert-butyloxycarbonyl) group serves as a standard protecting group for one of the piperazine nitrogens, which can be readily removed under acidic conditions to allow for further functionalization, typically coupling to an E3 ligase ligand.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 4-prop-2-ynylpiperazine-1-carboxylate | [15] |
| CAS Number | 199538-99-3 | [15] |
| Molecular Formula | C₁₂H₂₀N₂O₂ | [15] |
| Molecular Weight | 224.30 g/mol | [15] |
| Appearance | Off-white to light yellow solid | [16] |
| Storage | Store at room temperature, protected from light and moisture. | [17] |
Safety & Handling: This chemical is considered hazardous. Users should consult the full Safety Data Sheet (SDS) before use.[18]
-
GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[15]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[18]
Synthetic Strategy: A Modular Approach to PROTAC Assembly
The use of an alkyne-bearing linker enables a highly efficient, convergent synthesis. The general workflow involves preparing two key fragments—an azide-functionalized warhead and an alkyne-functionalized E3 ligase ligand complex—and then joining them in a final CuAAC step.
Caption: Convergent PROTAC synthesis workflow.
Protocol: CuAAC for PROTAC Final Assembly
This protocol details the conjugation of an azide-functionalized warhead with an alkyne-functionalized linker-E3 ligase complex.
4.1. Materials and Reagents
-
Alkyne-functionalized fragment (1.0 equivalent)
-
Azide-functionalized fragment (1.1-1.2 equivalents)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a Cu(I)-stabilizing ligand.[19]
-
Solvents: Anhydrous, degassed Dimethyl Sulfoxide (DMSO) or a mixture of tert-Butanol and water (1:1).[20]
-
Nitrogen or Argon gas supply
-
Analytical and Preparative HPLC systems, Mass Spectrometer (LC-MS)
4.2. Stock Solution Preparation
-
Alkyne/Azide Fragments: Prepare 10 mM stock solutions in anhydrous DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [20]
-
THPTA/TBTA Ligand: Prepare a 50 mM stock solution in DMSO or water.
4.3. Step-by-Step CuAAC Protocol
-
Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, add the alkyne-functionalized fragment (1.0 eq). Add the azide-functionalized fragment (1.1 eq).
-
Solvent Addition: Add enough degassed solvent (e.g., DMSO) to achieve a final reaction concentration of ~5-10 mM with respect to the limiting reagent.
-
Degassing: Seal the vial and bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[20]
-
Catalyst Premix: In a separate microcentrifuge tube, premix CuSO₄ solution (0.1 eq, 10 mol%) and THPTA/TBTA ligand solution (0.5 eq, 50 mol%). A 5:1 ligand-to-copper ratio is recommended to protect the catalyst and any sensitive substrates.[21]
-
Catalyst Addition: Add the copper/ligand premix to the main reaction vial.
-
Initiation: Add the freshly prepared sodium ascorbate solution (1.0 eq) to the reaction mixture. This reduces Cu(II) to the active Cu(I) species and initiates the cycloaddition.[22] The solution may change color.
-
Reaction Monitoring: Stir the reaction at room temperature, protecting it from light. Monitor progress by LC-MS every 1-2 hours. The reaction is typically complete within 1-4 hours, indicated by the consumption of the limiting starting material and the appearance of the product mass.[20]
-
Purification: Upon completion, quench the reaction with a small amount of water. Purify the crude product directly using preparative reverse-phase HPLC.
-
Final Product: Lyophilize the pure fractions to yield the final PROTAC as a solid. Characterize thoroughly by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
4.4. Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive Cu(I) catalyst (oxidized) | Ensure all solvents are properly degassed. Use a freshly prepared sodium ascorbate solution. Increase ligand:copper ratio to 5:1.[20] |
| Poor solubility of reactants | Add a co-solvent like t-butanol or isopropanol. Perform the reaction at a slightly elevated temperature (e.g., 40 °C). | |
| Side Product Formation | Degradation of sensitive functional groups | Use a protective ligand like THPTA.[23] Ensure the reaction is not run for an excessively long time. |
Protocols: Biological Evaluation of PROTAC Activity
Once synthesized and purified, the PROTAC must be evaluated for its ability to induce degradation of the target protein.
Caption: Workflow for PROTAC biological validation.
Protocol: Target Protein Degradation by Western Blot
This assay determines the concentration-dependent degradation of the POI.
-
Cell Culture: Plate the relevant cancer cell line (e.g., LNCaP for AR, MCF7 for ER) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a fixed period (typically 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Use an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized POI level against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.[2]
Protocol: Mechanistic Validation Assays
These experiments confirm the degradation proceeds via the intended pathway.
-
Proteasome Dependence: Co-treat cells with the PROTAC at its DC₅₀ concentration and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. A functional PROTAC's degradation activity should be "rescued" (i.e., the POI level should not decrease) in the presence of the proteasome inhibitor.[24]
-
E3 Ligase Dependence: Co-treat cells with a high concentration of the PROTAC (e.g., 10x DC₅₀) and an excess of the free E3 ligase ligand (e.g., pomalidomide for CRBN-based PROTACs, VH032 for VHL-based PROTACs). The free ligand will compete with the PROTAC for binding to the E3 ligase, preventing ternary complex formation and rescuing protein degradation.[24]
-
Process: Perform these co-treatments and analyze the results by Western Blot as described in section 5.1.
Protocol: Cell Viability Assay
This assay measures the functional downstream consequence of degrading the target protein.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the PROTAC (and relevant controls, like the warhead alone) for an extended period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available kit, such as an MTT assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Analysis: Normalize the results to the vehicle-treated control cells. Plot cell viability against drug concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[25]
Example Data Summary:
| Compound | Linker Composition | DC₅₀ (Target Degradation) | Dₘₐₓ (% Degradation) | IC₅₀ (Cell Viability) |
| PROTAC-01 | Piperazine-Alkyne (n=1) | 15 nM | >95% | 25 nM |
| PROTAC-02 | Piperazine-Alkyne (n=2) | 5 nM | >95% | 8 nM |
| Warhead | N/A | No degradation | 0% | 500 nM |
This table is illustrative and demonstrates how linker modifications can impact biological activity.[2]
Conclusion
This compound is a highly valuable building block for PROTAC development. It strategically combines the advantages of a semi-rigid, solubilizing piperazine core with the synthetic flexibility of a terminal alkyne. This enables researchers to rapidly assemble and test libraries of PROTACs using robust and efficient click chemistry. The protocols outlined in this guide provide a comprehensive framework for leveraging this linker to accelerate the design-synthesize-test-analyze cycle, facilitating the discovery of novel and potent protein-degrading therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mmbio.byu.edu [mmbio.byu.edu]
- 17. medchemexpress.com [medchemexpress.com]
- 18. fishersci.com [fishersci.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. jenabioscience.com [jenabioscience.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of PROTACs Using Piperazine-Based Linkers
Introduction: The Piperazine Advantage in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[3][4] While often viewed as a simple spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][5][6]
Among the diverse motifs used in linker design, the piperazine ring has emerged as a privileged scaffold.[7] Unlike flexible alkyl or polyethylene glycol (PEG) chains, piperazine introduces a degree of conformational rigidity.[5][8] This semi-rigid structure can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the key ternary complex (POI-PROTAC-E3 ligase) and potentially increasing potency.[5][] Furthermore, the two nitrogen atoms of the piperazine ring offer significant advantages for a PROTAC's physicochemical properties. One nitrogen can serve as a versatile synthetic handle, while the other can be protonated at physiological pH, which can enhance aqueous solubility and cell permeability—critical hurdles for these high molecular weight molecules.[2][3][][10]
This guide provides a detailed framework for the strategic synthesis of PROTACs incorporating piperazine-based linkers. We will delve into the causal logic behind synthetic choices, provide robust, step-by-step protocols, and outline methods for characterization, empowering researchers to harness the full potential of this versatile linker motif.
Strategic & Mechanistic Considerations
The synthesis of a piperazine-containing PROTAC is a multi-step process that requires careful planning. A key strategic decision is the order of fragment coupling and the management of the piperazine nitrogens' reactivity.
1. Orthogonal Protection Strategy: Piperazine's symmetric nature, with two secondary amines, necessitates a protection strategy to ensure selective, sequential functionalization. The most common and robust approach is mono-Boc (tert-butyloxycarbonyl) protection. This strategy masks one nitrogen, allowing the other to be selectively coupled to the first ligand (either POI or E3). The Boc group is stable under a wide range of reaction conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the second amine for the final coupling step.[11] This orthogonality is crucial for a convergent and high-yielding synthesis.[]
2. Choice of Coupling Chemistry: Amide bond formation is the most prevalent reaction for incorporating the piperazine linker. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), are highly efficient for coupling carboxylic acid-bearing ligands to the piperazine amine.[6][12]
3. Impact of Neighboring Groups on Piperazine pKa: The chemical environment surrounding the piperazine ring significantly affects its basicity (pKa).[1][2][10] For instance, attaching the piperazine via an amide bond can lower the pKa of the distal nitrogen compared to an alkyl attachment.[1][10] This is a critical consideration, as the degree of protonation at physiological pH (around 7.4) influences solubility and cell uptake.[2][] Researchers should be aware that linker modifications intended to optimize geometry can inadvertently alter these crucial physicochemical properties.[2]
Visualized General Synthetic Workflow
The overall strategy involves preparing the functionalized ligands and the mono-protected piperazine linker, followed by sequential coupling, deprotection, and final conjugation.
Caption: General workflow for the synthesis of a piperazine-based PROTAC.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for a typical synthesis using a POI ligand and an E3 ligase ligand (e.g., a pomalidomide derivative for Cereblon), both functionalized with a carboxylic acid.
Protocol 1: Synthesis of Mono-Boc-Piperazine
This protocol details the critical first step of selectively protecting one of the two piperazine nitrogens.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve piperazine (5.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve (Boc)₂O (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the stirred piperazine solution over 1-2 hours. The slow addition to an excess of piperazine is crucial to minimize the formation of the di-protected byproduct.[13]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to confirm consumption of the (Boc)₂O.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to isolate the desired mono-Boc-piperazine.
-
Confirm the structure and purity via ¹H NMR and Mass Spectrometry.
Protocol 2: First Amide Coupling (E3 Ligase Ligand to Linker)
This protocol describes the conjugation of the E3 ligase ligand to the unprotected nitrogen of mono-Boc-piperazine.
Materials:
-
E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH) (1.0 eq)
-
Mono-Boc-piperazine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature. This pre-activation step forms the active ester.
-
Add mono-Boc-piperazine to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Once complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate (E3-Linker-Boc) by flash column chromatography.
Protocol 3: Boc Deprotection and Second Amide Coupling
This two-part protocol details the final steps: removal of the Boc protecting group and subsequent coupling to the POI ligand.
Part A: Boc Deprotection
-
Dissolve the purified E3-Linker-Boc intermediate from Protocol 2 in DCM (or 1,4-dioxane).
-
Add an excess of a strong acid. A 4.0 M solution of HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM are commonly used.
-
Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by LC-MS.
-
Upon completion, concentrate the solution to dryness under reduced pressure to remove the acid and solvent. The resulting amine salt (E3-Linker-NH₂⁺) is often used directly in the next step without further purification.
Part B: Second Amide Coupling
-
In a separate flask, dissolve the POI ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (4.0-5.0 eq; extra base is needed to neutralize the amine salt) and stir for 15-20 minutes for pre-activation.
-
Add the crude amine salt from Part A, dissolved in a minimal amount of anhydrous DMF, to the activated POI ligand solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, perform an aqueous work-up as described in Protocol 2 (Step 6-8).
Purification and Characterization
The final PROTAC product is typically a complex molecule that requires rigorous purification and characterization to ensure its identity and purity for biological evaluation.
| Technique | Purpose & Expected Outcome |
| Reverse-Phase HPLC | The primary method for purification of the final PROTAC. A gradient of acetonitrile and water (often with 0.1% TFA or formic acid as a modifier) is used to separate the product from unreacted starting materials and byproducts. |
| LC-MS | Used throughout the synthesis to monitor reaction progress and to confirm the mass of intermediates and the final product. The expected [M+H]⁺ peak should be observed. |
| ¹H and ¹³C NMR | Essential for structural confirmation. The spectra should be clean and all expected proton and carbon signals should be present and correctly integrated, confirming the covalent assembly of the three components.[11] |
| HRMS | High-Resolution Mass Spectrometry provides an accurate mass measurement, allowing for the confirmation of the elemental composition of the final PROTAC.[12] |
Data Presentation: The Impact of Piperazine
The inclusion of a piperazine moiety can significantly improve a PROTAC's properties compared to a simple alkyl chain.
| Property | Alkyl Chain Linker | Piperazine-Containing Linker | Rationale for Improvement |
| Conformational Rigidity | High flexibility | Semi-rigid | Reduces entropic penalty for ternary complex formation.[5][10] |
| Aqueous Solubility | Generally low (hydrophobic) | Can be significantly improved | The second nitrogen can be protonated at physiological pH, increasing hydrophilicity.[1][3][] |
| Metabolic Stability | Can be susceptible to metabolism | Often improved | The heterocyclic ring can be more resistant to certain metabolic enzymes compared to linear chains.[1][5] |
| Synthetic Versatility | Limited handles for modification | The second nitrogen provides an orthogonal handle for modular synthesis.[5][] |
Conclusion and Future Outlook
Piperazine-based linkers are more than just passive tethers; they are functional components that can be strategically employed to enhance the potency and drug-like properties of PROTACs.[] The synthetic strategies outlined here, centered on orthogonal protection and robust amide coupling, provide a reliable pathway to these valuable molecules. By understanding the causal relationship between the linker's structure and the PROTAC's function, researchers can rationally design and synthesize the next generation of highly effective protein degraders.
References
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate in Modern Kinase Inhibitor Synthesis
Introduction: A Multifunctional Building Block for Targeted Therapies
In the landscape of modern oncology and immunology, the development of highly specific and potent kinase inhibitors remains a cornerstone of therapeutic advancement. The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of FDA-approved kinase inhibitors to enhance physicochemical properties and provide a key interaction point with the target protein.[1][2] The reagent tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate emerges as a particularly valuable synthetic intermediate, offering a unique combination of functionalities: a protected piperazine ring for controlled, sequential reactions and a terminal alkyne (propargyl group) that serves as a versatile handle for a variety of powerful coupling reactions.
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic utilization of this building block. We will explore its application in the synthesis of both non-covalent and covalent kinase inhibitors, detailing the underlying chemical principles and providing robust experimental protocols for its key transformations.
Core Attributes and Synthetic Rationale
The utility of this compound stems from three primary features:
-
The Piperazine Scaffold : This heterocyclic motif is prized for its ability to improve aqueous solubility and act as a linker that orients other pharmacophoric elements correctly within a kinase's binding pocket.[2]
-
The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group provides a robust yet easily removable protecting group for one of the piperazine nitrogens. This allows for the selective reaction of the terminal alkyne without interference from the secondary amine, enabling a modular and controlled synthetic strategy.
-
The Terminal Alkyne (Propargyl Group) : This functional group is the cornerstone of the reagent's versatility. It can be employed in two principal ways:
-
As a key component in metal-catalyzed cross-coupling reactions , such as the Sonogashira coupling, to build the carbon skeleton of the inhibitor.
-
As a bioorthogonal handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a premier "click chemistry" reaction, for late-stage functionalization or the creation of complex conjugates.[][4]
-
As a latent electrophile, or "warhead," for the synthesis of targeted covalent inhibitors , which can form an irreversible bond with a nucleophilic residue (typically cysteine) in the kinase active site, leading to enhanced potency and duration of action.[5][6]
-
Application I: Synthesis of Kinase Inhibitor Scaffolds via Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is exceptionally well-suited for coupling this compound to the core heterocyclic systems of many kinase inhibitors, such as pyrimidines, quinazolines, or thiazoles.[8][9][10]
Hypothetical Synthesis of a Dasatinib Analog Precursor
Dasatinib is a potent BCR-ABL and Src family tyrosine kinase inhibitor.[11] While published syntheses of Dasatinib itself may use alternative piperazine reagents, we can construct a highly plausible synthetic route for a key precursor using our building block to illustrate the application of Sonogashira coupling.
Caption: Hypothetical workflow for synthesizing a Dasatinib analog precursor.
Protocol 1: General Procedure for Sonogashira Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic heteroaryl halide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
This compound (1.1 eq.)
-
Heteroaryl Halide (e.g., 4-chloro-2-methylpyrimidine derivative) (1.0 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.03 eq.)
-
Copper(I) Iodide (CuI) (0.05 eq.)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the heteroaryl halide (1.0 eq.), palladium catalyst (0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Add the anhydrous, degassed solvent, followed by the amine base (3.0 eq.).
-
Stir the mixture for 10 minutes at room temperature to ensure dissolution and complex formation.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | A standard, reliable catalyst system for Sonogashira couplings.[12] |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and a scavenger for the generated HX. |
| Solvent | THF or DMF | Aprotic solvents that are good at dissolving the reactants and catalysts. |
| Temperature | Room Temp to 60 °C | Mild conditions are often sufficient, minimizing side reactions.[9] |
| Stoichiometry | Slight excess of alkyne | Ensures complete consumption of the more valuable heteroaryl halide. |
Application II: Bio-orthogonal Ligation via Click Chemistry (CuAAC)
The terminal alkyne of the title compound is a perfect handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent "click" reaction.[13][14] This reaction allows for the highly efficient and specific formation of a stable 1,2,3-triazole ring, linking the piperazine moiety to another molecule bearing an azide group. This is particularly useful for late-stage diversification of a lead compound or for creating bioconjugates and PROTACs (Proteolysis Targeting Chimeras).[7][15]
Caption: General workflow for functionalization via CuAAC.
Protocol 2: General Procedure for CuAAC Reaction
This protocol outlines a standard procedure for the CuAAC reaction, which is known for its reliability and high yields under mild, often aqueous, conditions.
Materials:
-
This compound (1.0 eq.)
-
Azide-functionalized molecule (1.0-1.1 eq.)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq.)
-
Sodium Ascorbate (0.5 eq.)
-
Ligand (e.g., THPTA or TBTA) (0.2 eq.)
-
Solvent (e.g., 1:1 mixture of water and tert-butanol or THF)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the azide-functionalized molecule (1.0-1.1 eq.) in the chosen solvent system.
-
In a separate vial, prepare the catalyst solution by adding the ligand (0.2 eq.) to an aqueous solution of CuSO₄·5H₂O (0.1 eq.).
-
Add the catalyst solution to the main reaction mixture.
-
Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (0.5 eq.).
-
Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography if necessary.
| Parameter | Condition | Rationale |
| Catalyst | CuSO₄ / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst from the more stable Cu(II) salt.[14] |
| Ligand | THPTA (water-soluble) | Accelerates the reaction and protects the biomolecules from oxidative damage.[15] |
| Solvent | Aqueous co-solvent | Allows for the reaction of both hydrophobic and hydrophilic partners; bio-orthogonal.[13] |
| Temperature | Room Temperature | The reaction is highly exothermic and proceeds rapidly at ambient temperature. |
Application III: Synthesis of Covalent Kinase Inhibitors
A major advancement in kinase inhibitor design is the development of targeted covalent inhibitors (TCIs). These molecules first bind reversibly to the ATP pocket and then form a stable covalent bond with a nearby nucleophilic amino acid, most commonly a cysteine residue.[][16] The alkyne moiety in our building block can act as a "latent" electrophile that, once positioned correctly in the active site, can undergo a Michael addition with the thiol group of a cysteine. This strategy has been successfully employed in FDA-approved drugs like Osimertinib, which targets a cysteine residue (Cys797) in the EGFR kinase domain.[17][18]
Mechanism of Covalent Inhibition
The process involves two steps:
-
Reversible Binding : The inhibitor's core scaffold directs it to the ATP binding site of the kinase through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Irreversible Covalent Bonding : The terminal alkyne is positioned in close proximity to the nucleophilic thiol of a cysteine residue. The deprotonated thiolate anion then attacks one of the sp-hybridized carbons of the alkyne, forming a stable vinyl thioether linkage.[5][16]
Caption: Simplified mechanism of covalent bond formation.
Targeted Kinase Signaling Pathways
The utility of this building block extends to inhibitors targeting critical oncogenic signaling pathways. For example, covalent inhibitors of the Epidermal Growth Factor Receptor (EGFR) or the BCR-ABL fusion protein are mainstays of cancer therapy.
Caption: EGFR signaling pathway and point of covalent inhibition.[8][19]
Caption: BCR-ABL signaling cascade and point of inhibition.[5][20][21]
Final Step: Boc Deprotection
Regardless of the chosen synthetic route, the final step often involves the removal of the Boc protecting group to unmask the secondary amine of the piperazine ring. This amine is frequently crucial for the molecule's biological activity, often forming a salt to improve solubility or making a key hydrogen bond interaction in the kinase active site.
Protocol 3: General Procedure for Boc Deprotection
Acidic conditions are standard for Boc group removal. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective, while hydrochloric acid (HCl) in an organic solvent is a common alternative that directly yields the hydrochloride salt.[15][22]
Materials:
-
Boc-protected substrate (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (5-10 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq.) in anhydrous DCM (at a concentration of 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) several times.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected free amine.
-
(Alternative) To obtain the HCl salt, use 4M HCl in dioxane instead of TFA/DCM. The product often precipitates and can be collected by filtration.[22]
Conclusion
This compound is a high-value, versatile building block for the synthesis of advanced kinase inhibitors. Its pre-installed, protected piperazine moiety and reactive terminal alkyne handle enable chemists to employ powerful and efficient synthetic strategies, including Sonogashira coupling, click chemistry, and the targeted design of covalent inhibitors. The protocols and strategic insights provided herein offer a comprehensive foundation for researchers to leverage this reagent in the discovery and development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amide Bond Formation with Deprotected tert-Butyl 4-(prop--2-yn-1-yl)piperazine-1-carboxylate
Introduction: A Versatile Building Block in Modern Drug Discovery
tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a piperazine ring, a common scaffold in pharmacologically active compounds, functionalized with a terminal alkyne and a tert-butyloxycarbonyl (Boc) protected amine. The propargyl group (prop-2-yn-1-yl) serves as a versatile handle for further modifications, such as "click" chemistry, while the piperazine core often imparts favorable pharmacokinetic properties.[1][2] The Boc protecting group offers robust protection of the secondary amine during synthesis and is readily cleaved under acidic conditions to reveal the nucleophilic amine for subsequent reactions, most notably, amide bond formation.
This guide provides a comprehensive overview and detailed protocols for the two critical sequential steps involving this reagent: the acidic deprotection of the Boc group and the subsequent coupling of the liberated piperazine amine with a carboxylic acid to form a stable amide bond.
Part 1: Boc Deprotection – Unmasking the Nucleophile
The removal of the Boc group is a crucial first step to enable the piperazine nitrogen to participate in nucleophilic attack. The most common and effective method for Boc deprotection is acid-mediated hydrolysis.[3] Trifluoroacetic acid (TFA) is a widely used reagent for this purpose due to its efficacy and the volatile nature of its byproducts.[3][4]
Mechanism of TFA-Mediated Boc Deprotection
The reaction proceeds via an acid-catalyzed hydrolysis mechanism. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. The liberated amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[3]
Visualizing the Deprotection Workflow
Caption: Workflow for Boc deprotection of the piperazine.
Detailed Protocol for Boc Deprotection
This protocol outlines a general procedure for the deprotection of this compound using TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected piperazine (1.0 equivalent) in anhydrous DCM. A typical concentration is between 0.1 and 0.5 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. The volume of TFA can range from 20% to 50% (v/v) relative to the DCM.[3][4] For substrates that may be sensitive to strong acid, it is advisable to start with a lower concentration of TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[3]
-
Re-dissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected piperazine as the free amine. For many subsequent amide coupling reactions, the crude trifluoroacetate salt can be used directly without neutralization.[5]
-
Part 2: Amide Bond Formation – The Core Coupling Reaction
The formation of an amide bond is a cornerstone of synthetic chemistry, particularly in the synthesis of pharmaceuticals.[6] This reaction involves the coupling of the newly deprotected piperazine with a carboxylic acid. This process typically requires a coupling reagent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.
Choosing the Right Coupling Reagent
The selection of the coupling reagent is critical for achieving high yields and minimizing side reactions. Several classes of reagents are commonly employed, each with its own advantages.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 75 - 90 | A cost-effective and widely used method.[7] The urea byproduct is water-soluble, simplifying purification. |
| HATU | None | DIPEA | DMF | 85 - 95 | A highly efficient uronium-based reagent known for fast reaction times and low rates of racemization.[7][8] |
| T3P® | None | NEt₃ | CH₂Cl₂ | 80 - 95 | A phosphonic acid anhydride-based reagent that is effective and produces water-soluble byproducts.[9] |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; T3P®: Propylphosphonic Anhydride; NEt₃: Triethylamine.
Mechanism of Amide Bond Formation (HATU Example)
When using HATU, the carboxylic acid is activated by reacting with HATU in the presence of a non-nucleophilic base like DIPEA. This forms a highly reactive O-acylisourea intermediate. The deprotected piperazine then acts as a nucleophile, attacking the carbonyl carbon of the activated acid and displacing the leaving group to form the stable amide bond.
Visualizing the Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Detailed Protocol for Amide Coupling (Using HATU)
This protocol describes the use of the highly efficient coupling reagent HATU.
Materials:
-
Deprotected 1-(prop-2-yn-1-yl)piperazine (from Part 1)
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (Ethyl acetate, saturated aq. NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: To this solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).[7] If starting from the piperazine trifluoroacetate salt, an additional equivalent of base is required to neutralize the salt.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the deprotected piperazine (1.1 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
TFA is a strong, corrosive acid. Handle with extreme care.
-
Coupling reagents like HATU can be moisture-sensitive and may have associated hazards; consult the safety data sheet (SDS) before use.[10]
Conclusion
The sequential deprotection and amide coupling of this compound is a robust and versatile synthetic route for the construction of complex molecules. By understanding the underlying mechanisms and carefully selecting reaction conditions and reagents, researchers can efficiently generate a diverse array of propargylated piperazine amides, which are valuable intermediates in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and Reactivity of Propargylamines in Organic Chemistry. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
Solid-phase synthesis using tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
An Application Guide to Solid-Phase Synthesis Using tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the strategic application of This compound in solid-phase synthesis (SPS). This bifunctional building block combines the structural advantages of a piperazine core, the versatility of a terminal alkyne for click chemistry, and an acid-labile Boc protecting group, making it a powerful tool for constructing diverse molecular libraries, including Proteolysis Targeting Chimeras (PROTACs) and other complex conjugates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for efficient and modular synthesis on a solid support.
Introduction: A Multifunctional Building Block for Modern Synthesis
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of compound libraries by anchoring a starting material to an insoluble polymer support and performing subsequent reactions in a stepwise fashion.[1][2] A key advantage of SPS is the simplification of purification; excess reagents and byproducts are removed by simple filtration and washing of the resin.[3]
The strategic choice of building blocks is paramount to the success of any solid-phase synthesis campaign. This compound has emerged as a particularly valuable reagent due to its unique trifecta of functionalities:
-
A Boc-Protected Piperazine Core: The piperazine ring is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility.[] The tert-butyloxycarbonyl (Boc) group provides robust protection for one of the piperazine nitrogens that is stable to a wide range of reaction conditions but can be cleanly removed with acid.[5][6] This allows for orthogonal synthetic strategies.[]
-
An Accessible Secondary Amine: The unprotected nitrogen of the piperazine ring serves as the primary attachment point to a solid support, typically via reductive amination or nucleophilic substitution.
-
A Terminal Propargyl Group: The alkyne functional group is a versatile handle for modern bioconjugation, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[7][8] This reaction is highly efficient, specific, and bioorthogonal, allowing for the modular attachment of various azide-functionalized molecules.[9][10]
This guide details the practical application of this building block, from initial resin immobilization to on-bead elaboration and final product cleavage.
Figure 1: Key functional components of the title reagent.
Strategic Workflow: From Immobilization to Elaboration
The overall synthetic strategy involves three main phases: immobilization of the building block onto a suitable solid support, on-resin chemical modification utilizing the alkyne handle, and finally, cleavage of the desired product from the resin. The Boc group on the piperazine can be removed either on-resin for further diversification at that position or during the final acid-mediated cleavage step.
References
- 1. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate. The content is structured to address common experimental challenges and enhance reaction yield and purity through a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, providing causal explanations and actionable solutions.
Q1: Why is my reaction yield consistently low or non-existent?
Low yield is the most common issue, often stemming from several factors. A systematic diagnosis is crucial.
Possible Causes & Solutions:
-
Incomplete Conversion (Stalled Reaction):
-
Cause: Poor solubility of reagents, particularly the base, can halt the reaction.[1] Inorganic bases like potassium carbonate (K₂CO₃) have limited solubility in solvents like acetonitrile (MeCN).
-
Solution: Switch to a more polar aprotic solvent such as Dimethylformamide (DMF) to ensure all reagents are fully dissolved.[1] Alternatively, heating the reaction mixture (e.g., to 60-80 °C) can increase both solubility and reaction rate.[1]
-
Cause: The acid byproduct (HBr or HCl) generated during the reaction neutralizes the piperazine starting material or the product, effectively stopping the reaction if the base is not sufficient or reactive enough.[1]
-
Solution: Ensure at least 1.5-2.0 equivalents of a suitable base are used to effectively neutralize the acid byproduct.[1]
-
Cause: Reagents may be impure or wet. Water can interfere with the base and affect the solubility of reactants.
-
Solution: Use high-purity, anhydrous reagents and solvents.[1] Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Product Decomposition:
-
Cause: Propargyl halides and the resulting propargylamines can be unstable, especially at elevated temperatures or under strongly basic conditions.[1] This can lead to side reactions or polymerization.
-
Solution: Lower the reaction temperature and monitor the progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed.[1] Consider adding the propargyl bromide dropwise to keep its instantaneous concentration low.[1]
-
-
Losses During Work-up:
-
Cause: The product, this compound, possesses a basic nitrogen atom. If the aqueous layer is acidic or neutral during extraction, the product can become protonated, increasing its water solubility and leading to poor recovery in the organic layer.[1]
-
Solution: During the aqueous work-up, basify the solution to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide before extracting with an organic solvent like dichloromethane or ethyl acetate.[1] This ensures the product is in its free base form, which is more soluble in organic solvents.[1]
-
Q2: My TLC shows multiple spots, including one that is very polar and doesn't move from the baseline. What could it be?
The appearance of unexpected byproducts is a sign of side reactions or degradation.
Possible Causes & Solutions:
-
Formation of Quaternary Ammonium Salt:
-
Cause: The nitrogen atom of the newly formed product can react with another molecule of propargyl bromide. This is less common when using Boc-protected piperazine but can occur under harsh conditions or if the stoichiometry is incorrect.
-
Solution: This is an SN2 reaction. Ensure a slight excess (e.g., 1.1 eq) of the propargyl bromide is used, but avoid a large excess. Adding the alkylating agent slowly helps maintain a low concentration, minimizing the chance of a second alkylation.[1][2]
-
-
Hydrolysis of Boc Protecting Group:
-
Cause: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. If the acid generated during the reaction is not adequately neutralized, some deprotection can occur, leading to the formation of 1-(prop-2-yn-1-yl)piperazine. This byproduct is significantly more polar.
-
Solution: Use a sufficient excess of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to maintain basic conditions throughout the reaction.
-
Q3: The reaction seems to work, but it is very slow and requires prolonged heating. How can I accelerate it?
Reaction kinetics are highly dependent on the chosen conditions, particularly the solvent.
Possible Causes & Solutions:
-
Suboptimal Solvent Choice:
-
Cause: This N-alkylation is a classic SN2 reaction. Polar protic solvents (like water, ethanol, methanol) can form hydrogen bonds with the nucleophile (the piperazine nitrogen), creating a "solvent cage" that hinders its ability to attack the electrophile (propargyl bromide).[3][4][5] This dramatically slows the reaction rate.[3][4]
-
Solution: Use a polar aprotic solvent. These solvents (e.g., DMF, DMSO, Acetonitrile) can dissolve the reagents but do not form strong hydrogen bonds with the nucleophile, leaving it "free" and highly reactive.[3][6] This significantly increases the SN2 reaction rate.[3][6]
-
-
Insufficient Activation Energy:
-
Cause: Many N-alkylation reactions require thermal energy to overcome the activation barrier, even with optimal solvents.[1]
-
Solution: Gently heat the reaction mixture. A temperature range of 60-80 °C is often effective for reactions in acetonitrile or DMF.[1] Always monitor by TLC to avoid product decomposition at higher temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing this compound?
The most direct and reliable method is the direct alkylation of N-Boc-piperazine with an electrophile like propargyl bromide.[1] The use of a mono-protected piperazine is the most effective strategy to ensure mono-alkylation and prevent the formation of di-substituted byproducts.[1]
Q2: What is the optimal choice of base and solvent?
The choice of base and solvent is critical and interdependent.
-
Base Selection: Strong, non-nucleophilic bases are preferred.[1]
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are effective at scavenging the acid byproduct without interfering with the reaction.[1]
-
Organic Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used, though they are generally weaker bases than the carbonates.
-
-
Solvent Selection: As an SN2 reaction, polar aprotic solvents are highly recommended.[6]
| Solvent | Type | Dielectric Constant (Polarity) | Suitability for SN2 | Rationale |
| DMF | Polar Aprotic | 37 | Excellent | High polarity effectively dissolves reagents, accelerates rate.[3] |
| Acetonitrile | Polar Aprotic | 37.5 | Very Good | Good solvent for many N-alkylation reactions.[1][2] |
| THF | Polar Aprotic | 7.6 | Moderate | Less polar than DMF/MeCN, may result in slower reaction/solubility issues.[7] |
| DCM | Polar Aprotic | 9.1 | Moderate | Often used but may not be as effective as more polar options. |
| Ethanol | Polar Protic | 24.5 | Poor | Solvates and deactivates the nucleophile via H-bonding, slowing the reaction.[4] |
Q3: How can I effectively monitor the reaction's progress?
Close monitoring is key to achieving high yield and preventing byproduct formation.[1]
-
Thin Layer Chromatography (TLC): This is the most common method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.
-
Visualization: Use a potassium permanganate (KMnO₄) stain. The alkyne group in the product will react readily, appearing as a yellow spot on a purple background. The Boc-piperazine starting material will also be visible.
-
Interpretation: The reaction is complete when the starting material spot has disappeared. The product (Rf will be higher than the starting material) should be the major spot.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the consumption of starting material and the formation of the product by checking for its expected mass-to-charge ratio (m/z).
Visualized Workflow and Reaction Mechanism
A clear understanding of the process flow and chemical transformation is essential for successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction and achieve higher yields.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
Low yields in the synthesis of this compound can be frustrating. This section breaks down the most common problems and provides actionable solutions based on established chemical principles.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted issue that can stem from several sources. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:
-
Incomplete Reaction: The reaction may not be proceeding to completion. This can be diagnosed by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider the following optimizations:
-
Reaction Time and Temperature: N-alkylation reactions can be sluggish at room temperature.[1] Consider increasing the reaction temperature to 60-80 °C.[1] Prolonging the reaction time, while monitoring for byproduct formation, can also drive the reaction to completion.
-
Base Strength and Stoichiometry: A weak or insufficient amount of base can lead to an incomplete reaction.[1] The reaction generates a hydrohalic acid (e.g., HBr) byproduct which can protonate the starting piperazine, rendering it non-nucleophilic. Use a moderately strong, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] Ensure you are using at least 1.5-2.0 equivalents of the base to effectively neutralize the acid formed.[1]
-
Solvent Choice: The solubility of your reagents is critical. If your starting materials are not fully dissolved, the reaction will be slow and inefficient.[1] While acetonitrile is commonly used, a more polar aprotic solvent like dimethylformamide (DMF) can be beneficial if solubility is an issue.[2]
-
-
Side Reactions: The formation of unwanted byproducts is a major contributor to low yields of the desired product.
-
Di-alkylation: Although you are using mono-Boc-protected piperazine, which is the most reliable method to prevent di-alkylation on the piperazine ring[1][3], double alkylation on the same nitrogen can occur, leading to the formation of a quaternary ammonium salt.[3][4] This is particularly problematic if the reaction temperature is too high or the propargyl bromide is added too quickly. To mitigate this, add the propargyl bromide dropwise to the reaction mixture.[1]
-
Decomposition: Propargyl halides can be unstable, especially at elevated temperatures. If the reaction is heated for too long or at too high a temperature, decomposition of the alkylating agent or the product can occur.[1] Monitor the reaction closely and aim for the shortest reaction time necessary for complete conversion of the starting material.
-
-
Work-up and Purification Issues: Significant product loss can occur during the extraction and purification steps.
-
Product Solubility: Your product, this compound, may have some water solubility, especially if it becomes protonated. During aqueous work-up, ensure the aqueous layer is sufficiently basic (pH 9.5-12) to keep your product in its free base form, thus maximizing its extraction into the organic layer.[1]
-
Purification Losses: Column chromatography is a common purification method for this compound.[5] However, product can be lost on the column if the silica gel is too acidic or if the solvent polarity is not optimized. A mixture of hexane and ethyl acetate is a typical eluent system.[5] Consider using a neutral stationary phase like deactivated silica gel if you suspect product degradation on the column.
-
Question: I am observing an unknown impurity in my crude product. What could it be and how can I prevent its formation?
The most likely impurity, besides unreacted starting material, is the quaternary ammonium salt formed by double alkylation on the same nitrogen. This byproduct is highly polar and water-soluble.[3][4]
Prevention Strategies:
-
Slow Addition of Alkylating Agent: Add the propargyl bromide to the reaction mixture slowly and at a controlled temperature. This maintains a low concentration of the electrophile and minimizes the chance of a second alkylation event.[1]
-
Stoichiometry Control: Use a slight excess of the N-Boc-piperazine relative to the propargyl bromide to favor the mono-alkylation product.
Question: My purified product seems to be unstable. Are there any special handling or storage recommendations?
While this compound is generally stable, compounds containing a terminal alkyne can be susceptible to oxidative degradation over time. It is good practice to store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C) to prolong its shelf life.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use N-Boc-piperazine instead of piperazine itself?
A1: Piperazine has two reactive secondary amine groups.[6] Using unprotected piperazine would lead to a mixture of mono- and di-alkylated products, which are often difficult to separate.[4] The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms ensures that the alkylation occurs selectively at the unprotected nitrogen, leading to the desired mono-alkylated product.[1][7]
Q2: What is the role of the base in this reaction?
A2: The base, typically potassium carbonate or triethylamine, plays a crucial role in neutralizing the hydrohalic acid (e.g., HBr) that is formed as a byproduct of the N-alkylation reaction.[1] Without a base, the acid would protonate the nitrogen of the piperazine, making it non-nucleophilic and stopping the reaction.
Q3: Can I use other propargylating agents besides propargyl bromide?
A3: Yes, other propargylating agents like propargyl chloride or propargyl tosylate can be used. However, propargyl bromide is often preferred due to its good reactivity. The choice of the leaving group can affect the reaction rate and conditions. For instance, propargyl iodide would be more reactive but also more expensive and potentially less stable.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between the starting material (N-Boc-piperazine) and the product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, LC-MS can be used.[1]
Experimental Protocol and Data
Optimized Synthesis Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
Propargyl bromide (80% in toluene, 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl piperazine-1-carboxylate and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
Slowly add the propargyl bromide solution to the reaction mixture at room temperature over a period of 30 minutes.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.[1]
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a white solid or a viscous liquid.[8]
Reaction Parameter Comparison
| Parameter | Condition A | Condition B (Optimized) | Expected Outcome |
| Base | Triethylamine (1.5 eq) | Anhydrous K₂CO₃ (2.0 eq) | K₂CO₃ is a stronger, non-nucleophilic base that can drive the reaction more effectively.[1] |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) or DMF | MeCN or DMF offer better solubility for the reagents and can facilitate a faster reaction rate.[1][2] |
| Temperature | Room Temperature | 60-80 °C | Increased temperature enhances the reaction rate, leading to a shorter reaction time.[1] |
| Addition of Alkylating Agent | All at once | Dropwise | Dropwise addition minimizes the formation of the quaternary ammonium salt byproduct.[1] |
Reaction Pathway and Side Reactions
The following diagram illustrates the intended reaction pathway for the synthesis of this compound, as well as the potential side reaction leading to the formation of a quaternary ammonium salt.
Caption: Reaction scheme for the synthesis of the target compound and a potential side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Purification of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Welcome to the dedicated technical support guide for the chromatographic purification of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate. This molecule, a valuable building block in medicinal chemistry, particularly as a PROTAC linker, presents unique purification challenges due to its combination of a basic piperazine nitrogen, a bulky, lipophilic Boc-protecting group, and a reactive terminal alkyne.[1] This guide is structured to provide researchers and drug development professionals with actionable, field-tested solutions to common issues encountered during its purification.
Compound Profile and Chromatographic Considerations
Understanding the physicochemical properties of your target molecule and potential impurities is the foundation of a successful separation. The key to purifying this compound is managing the basicity of the free secondary amine on the piperazine ring, which can lead to poor peak shape and recovery on standard silica gel.
| Compound | Molecular Weight ( g/mol ) | Key Structural Features | Anticipated Chromatographic Behavior |
| This compound (Product) | 224.30[2] | Boc-protected amine (lipophilic), free tertiary amine (basic), terminal alkyne (reactive, non-polar). | Moderate polarity. Prone to tailing on acidic silica gel. Elutes after N-Boc-piperazine. |
| tert-Butyl piperazine-1-carboxylate (Starting Material) | 186.25[3] | Boc-protected amine (lipophilic), free secondary amine (basic). | More polar than the product due to the free N-H group. Can be difficult to separate. |
| Propargyl Bromide/Chloride (Reagent) | 118.96 / 74.51 | Small, volatile, electrophilic alkyne. | Non-polar. Typically removed during workup or elutes at the solvent front. |
| 1,4-bis(prop-2-yn-1-yl)piperazine (Di-substituted byproduct) | 162.24 | Two terminal alkynes, two tertiary amines (basic). | Polarity can be similar to the mono-substituted product, posing a separation challenge. |
Troubleshooting Guide & FAQs
This section directly addresses common problems in a question-and-answer format.
Question 1: My compound is producing a long, comet-like streak on the silica TLC plate instead of a tight spot. What is causing this and how can I fix it?
Answer: This is a classic sign of a strong, undesirable interaction between a basic compound and the acidic stationary phase (silica gel). The free tertiary amine on the piperazine ring (pKa ~9.8) is protonated by the acidic silanol groups (Si-OH) on the silica surface. This ionic interaction causes the molecule to "stick" to the stationary phase, leading to slow, uneven elution, which manifests as streaking or tailing.
Solution: Neutralize the acidic sites on the silica gel by modifying your mobile phase.
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent.
-
Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA). TEA is a tertiary amine that will preferentially bind to the acidic silanol groups, effectively "masking" them from your product.
-
Ammonia: For more stubborn cases, a solution of 7N ammonia in methanol can be used as a polar modifier in a dichloromethane (DCM) based system. Start with 1-2% of the ammonia/methanol solution in DCM.
-
A self-validating test for this is to run two TLC plates side-by-side: one with the standard eluent and one with the base-modified eluent. The plate with the added base should show a significant improvement in spot shape.
Question 2: I am struggling to separate my product from the unreacted N-Boc-piperazine starting material. Their Rf values are very close.
Answer: This is a common challenge as the primary difference between the product and the N-Boc-piperazine starting material is the addition of a small, relatively non-polar propargyl group.[3] This results in a small polarity difference, making separation difficult.
Solutions:
-
Optimize the Mobile Phase Polarity: The goal for column chromatography is to find a solvent system that places your product at an Rf of 0.2-0.3 on the TLC plate.[4] This often provides the best separation. If the spots are too high on the TLC plate (e.g., Rf > 0.4), decrease the eluent polarity (e.g., move from 30% EtOAc/Hexane to 20% EtOAc/Hexane).
-
Change Solvent Selectivity: If simply adjusting polarity doesn't work, change the solvents themselves. Different solvents interact with the stationary phase and your compounds in unique ways, which can alter the relative separation.
-
Instead of Ethyl Acetate/Hexane, try Diethyl Ether/Hexane or Dichloromethane/Methanol.
-
Sometimes, adding a small amount of a third solvent, like acetone, can improve resolution.
-
-
Use a Shallow Gradient: During column chromatography, use a very shallow gradient of the polar solvent. For example, start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent. This gives the compounds more time to resolve along the column.
Question 3: My product is not moving from the baseline on the TLC (Rf ≈ 0), even with 50% Ethyl Acetate in Hexane.
Answer: This indicates your mobile phase is not polar enough to elute the compound from the silica gel. While the Boc group adds lipophilicity, the piperazine core still confers significant polarity.
Solution: Switch to a more polar solvent system. Dichloromethane (DCM) and Methanol (MeOH) is a powerful combination for more polar compounds.
-
Starting Point for TLC: Begin with 5% Methanol in DCM. If the Rf is still too low, incrementally increase the methanol concentration to 7%, 10%, and so on. Remember to also add your basic modifier (e.g., 0.5% TEA or a few drops of NH4OH) to this system to prevent streaking.
Question 4: How can I visualize the spots on my TLC plate? My product is not very UV-active.
Answer: While the carbamate group may provide some UV absorbance, it is often weak. Relying on chemical stains is more robust.
Recommended Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is the best choice for this specific molecule. The permanganate ion will readily react with the carbon-carbon triple bond of the alkyne, resulting in a yellow or brown spot on a purple background. This stain is highly sensitive for unsaturated groups.
-
Ceric Ammonium Molybdate (CAM) or p-Anisaldehyde Stains: These are general-purpose stains that react with a wide variety of functional groups upon heating to give colored spots. They are very useful for visualizing most organic compounds.
Standardized Purification Protocols
These protocols provide a validated starting point for your purification workflow.
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Plate Preparation: Lightly draw a baseline in pencil approximately 1 cm from the bottom of a silica gel TLC plate.[5]
-
Sample Application: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary spotter, apply a small, concentrated spot onto the baseline.[6]
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (see table below). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate via capillary action.[5]
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualization:
-
Check for spots under a UV lamp (254 nm).
-
Submerge the plate in a KMnO₄ staining solution. The alkyne-containing product should appear as a yellow spot against the purple background.
-
| Recommended TLC Solvent Systems | Purpose |
| 30% Ethyl Acetate / 70% Hexane + 1% TEA | Good starting point for initial analysis. |
| 50% Ethyl Acetate / 50% Hexane + 1% TEA | For increasing polarity if Rf is too low. |
| 5% Methanol / 95% DCM + 0.5% NH₄OH | A stronger eluent for more polar impurities. |
Protocol 2: Flash Column Chromatography
-
Column Packing: Select an appropriately sized silica gel column for your sample amount (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight). Pack the column using the "slurry method" with your initial, low-polarity mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting with the low-polarity mobile phase determined from your TLC analysis (typically a system that gives the major byproduct an Rf > 0.5 and your product an Rf ≈ 0.2-0.3).
-
Gradient Elution (if needed): Gradually increase the polarity of the mobile phase to elute your product. A slow, shallow gradient is often more effective than a steep one for separating closely-related compounds.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common purification issues.
Caption: Troubleshooting workflow for chromatographic purification.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Introduction:
Welcome to the dedicated technical support guide for the synthesis of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical building block in their synthetic endeavors. We understand that even well-established protocols can present unforeseen challenges. This guide is structured to provide in-depth troubleshooting advice and answer frequently asked questions, empowering you to navigate the complexities of this reaction and achieve optimal outcomes in your laboratory work. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis, offering explanations for their cause and actionable solutions.
Question 1: I am observing a significant amount of a bis-alkylated byproduct. How can I minimize its formation?
Answer:
The formation of a bis-alkylated byproduct, specifically 1,4-di(prop-2-yn-1-yl)piperazine, is a common challenge in this synthesis. This occurs when the newly formed product, this compound, reacts with another molecule of propargyl bromide (or a related propargyl halide).
Causality:
-
Stoichiometry: An excess of the propargyl halide significantly increases the probability of the secondary amine on the product reacting. For optimal control, using a mono-protected piperazine like N-Boc-piperazine is highly recommended.[1]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the formation of the thermodynamically stable bis-alkylated product.
-
Base: The choice and amount of base can influence the reaction pathway. A strong base can deprotonate the N-H of the piperazine more effectively, but an excess can also facilitate side reactions.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the tert-Butyl piperazine-1-carboxylate (1.1 to 1.2 equivalents) relative to the propargyl halide is recommended to ensure the complete consumption of the electrophile.
-
Slow Addition: Add the propargyl halide dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile. This kinetically favors the mono-alkylation.[1]
-
Optimize Temperature: Run the reaction at room temperature or slightly below. While this may increase the reaction time, it will significantly suppress the formation of the bis-alkylated byproduct.
-
Base Selection: Use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). These bases are less likely to participate in side reactions compared to stronger, more nucleophilic bases.
Experimental Workflow for Minimizing Bis-Alkylation:
Caption: Workflow for minimizing bis-alkylation side product.
Question 2: My reaction is sluggish and does not go to completion, even after prolonged reaction times. What are the potential causes and solutions?
Answer:
A sluggish or incomplete reaction can be attributed to several factors, often related to the quality of reagents or suboptimal reaction conditions.
Causality:
-
Reagent Quality: The purity of tert-Butyl piperazine-1-carboxylate and the propargyl halide is crucial. Degradation of the starting materials can lead to lower reactivity. Propargyl halides can be unstable and should be handled appropriately.
-
Insufficient Base: An inadequate amount of base will result in the accumulation of the ammonium salt of the product, which is a poor nucleophile and will not react further.
-
Solvent Choice: The polarity and aprotic nature of the solvent play a significant role. Solvents that do not effectively solvate the reactants can slow down the reaction rate.[1]
-
Low Temperature: While lower temperatures suppress side reactions, they also decrease the reaction rate.
Troubleshooting Protocol:
-
Verify Reagent Purity:
-
Assess the purity of your tert-Butyl piperazine-1-carboxylate using techniques like NMR or melting point analysis.
-
Use freshly opened or distilled propargyl halide. Propargyl bromide, in particular, can darken over time due to decomposition.
-
-
Ensure Adequate Base: Use at least 1.5 to 2.0 equivalents of a suitable base like triethylamine or diisopropylethylamine to neutralize the generated hydrohalic acid and drive the reaction to completion.
-
Optimize Solvent and Temperature:
-
Aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they can accelerate the reaction rate.[1]
-
If the reaction is slow at room temperature, consider gently heating the reaction mixture to 40-50 °C while carefully monitoring for the formation of byproducts by TLC or LC-MS.
-
Data Summary: Solvent Effects on Reaction Rate
| Solvent | Dielectric Constant (ε) | General Observation |
| Dichloromethane (DCM) | 9.1 | Moderate reaction rate |
| Acetonitrile (ACN) | 37.5 | Faster reaction rate[1] |
| Dimethylformamide (DMF) | 36.7 | Can significantly accelerate the reaction, but may require higher temperatures for removal during work-up[1] |
| Tetrahydrofuran (THF) | 7.6 | Generally slower reaction rate |
Question 3: I am observing an unexpected impurity with a similar polarity to my desired product, making purification by column chromatography difficult. What could this be and how can I address it?
Answer:
An impurity with similar polarity to your product is often an isomer or a closely related structure. In this synthesis, a potential culprit is the allene isomer, formed through a propargyl-allenyl rearrangement.[2]
Causality:
-
Base-Catalyzed Isomerization: Strong bases can deprotonate the propargylic proton, leading to a rearrangement to the thermodynamically more stable allene.[3][4]
-
Reaction Conditions: Higher reaction temperatures can promote this isomerization.
Troubleshooting and Purification Strategy:
-
Use a Milder Base: Employ a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). While this may require longer reaction times or slightly elevated temperatures, it can significantly reduce the likelihood of isomerization.
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary to achieve good separation. For example, a gradient of ethyl acetate in hexanes, or the addition of a small amount of a more polar solvent like methanol, can improve resolution.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase column.
-
-
Chemical Resolution: In some cases, it may be possible to selectively react the desired product or the impurity to facilitate separation. However, this is a more complex approach and should be considered as a last resort.
Reaction Pathway: Formation of Allenic Impurity
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allene synthesis by rearrangements [organic-chemistry.org]
- 4. Propargyl Claisen rearrangement: allene synthesis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals to provide field-proven insights into troubleshooting and optimizing your click chemistry experiments. This resource is structured to address specific issues you might encounter, explaining not just the solution but the core chemical principles at play.
Troubleshooting Guide: Common CuAAC Reaction Problems
Low yields, slow reactions, or unexpected byproducts in a CuAAC reaction can almost always be traced back to a few key factors. The following table summarizes the most common problems, their probable causes, and validated solutions to get your reaction back on track.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Inactive Catalyst (Cu(I) Oxidation): The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] | a. Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a fresh solution of a reducing agent like sodium ascorbate.[2][3][4][5] b. Degas Solvents: Remove dissolved oxygen by sparging solvents with an inert gas (e.g., argon or nitrogen) before use.[1] c. Work Under Inert Atmosphere: For sensitive substrates, performing the reaction under a nitrogen or argon atmosphere (e.g., in a glovebox) offers the best protection.[1] Even capping the reaction vial is beneficial.[4] |
| 2. Poor Reagent Quality or Stability: Impurities in starting materials can inhibit the catalyst. Azides can also be unstable.[1] | a. Verify Reagent Purity: Use high-purity azides and alkynes. Assess purity via NMR or LC-MS if in doubt. b. Fresh Reagents: Use freshly prepared or properly stored reagents. Azides, in particular, should be handled with care and stored appropriately. | |
| 3. Inhibitory Buffer or Solvent Components: Certain common lab reagents can interfere with the reaction. | a. Avoid Tris Buffers: The amine groups in Tris can chelate the copper catalyst, reducing its activity.[3][6] b. Check Ion Concentrations: High concentrations of chloride (>0.2 M) can compete for copper coordination.[3] c. Recommended Buffers: Phosphate, HEPES, or MOPS buffers are generally compatible.[3] | |
| 4. Low Reactant Concentration: Bimolecular reactions slow down significantly at very low concentrations. | Increase Concentration: If possible, increase the concentration of your reactants. CuAAC reactions proceed more efficiently at concentrations above 10-50 µM.[1][5] | |
| Reaction is Slow or Stalls | 1. Insufficient Catalyst Activity: The catalyst may be present but not active enough under the reaction conditions. | a. Add a Stabilizing Ligand: Nitrogen-based ligands like THPTA or TBTA are crucial. They stabilize the Cu(I) state, prevent aggregation, and accelerate the reaction rate.[1][2][7][8][9] A 5:1 ligand-to-copper ratio is often recommended for bioconjugation.[1][4] b. Gentle Heating: Increasing the temperature to 37-40°C can sometimes improve rates, especially if substrate binding is an issue.[1][10] |
| 2. Steric Hindrance: Bulky groups near the alkyne or azide can slow down the cycloaddition. | a. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer period (e.g., overnight).[10] b. Optimize Ligand: Some ligands may be more effective for sterically hindered substrates. Experiment with different ligand structures if possible. | |
| Multiple Products or Impurities | 1. Alkyne Homocoupling (Glaser Coupling): The most common side reaction, where the terminal alkyne dimerizes, is promoted by oxygen and insufficient reducing agent.[1][4][6] | a. Minimize Oxygen: Rigorously degas all solutions and maintain an inert atmosphere.[1] b. Ensure Excess Reductant: Use a sufficient concentration of fresh sodium ascorbate to maintain a reducing environment.[6] |
| 2. Biomolecule Damage (in Bioconjugation): Reactive Oxygen Species (ROS) generated by the Cu/ascorbate/O₂ system can oxidize sensitive residues (e.g., cysteine, histidine) on proteins or damage DNA.[1][5][6][11] | a. Use a Protective Ligand: A chelating ligand is essential to sequester the copper ion, which mitigates ROS formation and protects the biomolecule.[1][6] b. Add a Scavenger: Aminoguanidine can be added to intercept reactive byproducts from ascorbate oxidation that might otherwise modify proteins.[5] c. Minimize Reaction Time: Optimize the reaction to be as fast as possible to reduce the biomolecule's exposure time to potentially damaging conditions.[1] | |
| 3. Reactions with Sulfonyl Azides: Sulfonyl azides can undergo rearrangement or fragmentation instead of the desired cycloaddition.[12] | Use a Specialized Catalyst: A thiophene-2-carboxylate (CuTC) based copper catalyst has been shown to promote the desired cycloaddition with sulfonyl azides.[13] | |
| Difficulty with Purification | 1. Residual Copper Catalyst: Copper ions can be cytotoxic and interfere with downstream applications.[14][15] | a. Use a Chelating Agent: Quench the reaction by adding a copper chelator like EDTA.[6] b. Purification Methods: For biomolecules, use size-exclusion chromatography, dialysis, or MWCO centrifugation to separate the product from the small-molecule catalyst and excess reagents.[6][16] For small molecules, standard column chromatography is often effective. |
| 2. Separating Product from Excess Reagents: Unreacted azide or alkyne can complicate analysis. | Optimize Stoichiometry: Use a slight excess (e.g., 1.2-2 equivalents) of the more easily removed or less valuable reagent to drive the reaction to completion.[10] |
Frequently Asked Questions (FAQs)
Here, we delve deeper into the causality behind the troubleshooting steps, providing a more robust understanding of the CuAAC reaction mechanism and components.
Q1: Why is the copper oxidation state so critical? What is the actual catalyst?
The catalytically active species in the CuAAC reaction is the copper(I) ion (Cu⁺).[2][3][4] The uncatalyzed reaction, a thermal Huisgen 1,3-dipolar cycloaddition, is extremely slow and requires high temperatures, often resulting in a mixture of 1,4- and 1,5-disubstituted triazole isomers.[2][12][14][17] The Cu(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and ensures the exclusive formation of the 1,4-disubstituted product.[2][18]
However, Cu(I) is thermodynamically unstable in aqueous solution and in the presence of oxygen, readily oxidizing to the catalytically inactive copper(II) state (Cu²⁺) or disproportionating to Cu(II) and Cu(0).[1][12] This is the most common reason for reaction failure. Therefore, maintaining a sufficient concentration of Cu(I) throughout the reaction is paramount for success.
Q2: You recommend generating Cu(I) in situ. Why not just add a Cu(I) salt directly?
While you can use Cu(I) salts like CuI or CuBr directly, they are less stable and have lower solubility in many common reaction solvents.[2] The more convenient and robust method is to start with a stable, soluble Cu(II) salt, such as copper(II) sulfate (CuSO₄), and add a reducing agent, most commonly sodium ascorbate.[2][3][5] The ascorbate reduces Cu(II) to the active Cu(I) state in situ and, when used in excess, creates a reducing environment that continually regenerates the Cu(I) catalyst if any oxidation occurs.[12]
Visualizing the Catalytic Cycle
The following diagram illustrates the widely accepted dinuclear copper-mediated pathway, which highlights the key steps where things can go wrong, such as the initial formation of the copper-acetylide complex.
Caption: The CuAAC catalytic cycle and common points of failure.
Q3: What is the role of a ligand? Is it always necessary?
While some simple CuAAC reactions can proceed without a ligand, its use is highly recommended , especially in bioconjugation or with sensitive substrates. Ligands, typically polydentate nitrogen donors like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), serve several critical functions:
-
Stabilize Cu(I): They chelate the Cu(I) ion, protecting it from oxidation and disproportionation.[1][2][8]
-
Accelerate the Reaction: Ligands modulate the electronic properties of the copper center, significantly increasing the catalytic turnover rate.[2][9][12]
-
Maintain Solubility: They prevent the aggregation of copper acetylide species, keeping the catalyst soluble and active.[12]
-
Reduce Cytotoxicity: In biological systems, ligands sequester the copper, mitigating its toxic effects and preventing the generation of damaging reactive oxygen species (ROS).[2][8][19]
THPTA is particularly favored for biological applications due to its excellent water solubility.[1]
Q4: My reaction forms a precipitate. What is it and what should I do?
Precipitation can arise from several sources:
-
Copper Acetylide Formation: Some terminal alkynes can form insoluble polymeric complexes with copper, especially in the absence of a good stabilizing ligand.[20] Using a ligand like THPTA is the best solution.
-
Protein Aggregation: In bioconjugation, the reaction conditions (presence of copper, changes in buffer) can sometimes cause protein aggregation or precipitation.[5][21] Ensure your protein is stable under the reaction conditions and consider using additives that promote protein stability.
-
Low Reagent Solubility: If one of your starting materials has poor solubility in the chosen solvent system, it may precipitate. Adding a small amount of a co-solvent like DMSO or DMF (up to 10%) can often resolve this.[1]
Q5: How do I choose the right solvent and pH?
The CuAAC reaction is remarkably robust and works across a wide range of conditions.
-
Solvents: The reaction tolerates many solvents, including water, tBuOH/H₂O mixtures, DMF, and DMSO.[13] The choice is typically dictated by the solubility of your substrates. Aqueous buffers are preferred for bioconjugation.
-
pH: The reaction is effective over a broad pH range (typically 4-12).[1][18] For bioconjugations involving proteins, a pH of around 7-8 is recommended to maintain the stability and native conformation of the biomolecule.[1][10]
Experimental Protocol: A General Procedure for CuAAC Bioconjugation
This protocol provides a reliable starting point for conjugating an azide- and an alkyne-containing biomolecule in an aqueous buffer.
1. Preparation of Stock Solutions:
-
Azide-Biomolecule: Prepare a concentrated stock (e.g., 10 mM) in a suitable buffer or water.
-
Alkyne-Biomolecule: Prepare a concentrated stock (e.g., 10 mM) in a suitable buffer or water.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in nuclease-free water.
-
Ligand (THPTA): 100 mM stock in nuclease-free water.
-
Sodium Ascorbate: 100 mM stock in nuclease-free water. Crucially, this solution must be prepared fresh immediately before use , as it oxidizes in solution.[1]
2. Reaction Setup (Example for a 100 µL final volume):
-
In a microcentrifuge tube, add the following in order:
-
Buffer (e.g., PBS or HEPES, pH 7.4) to bring the final volume to 100 µL.
-
Azide-Biomolecule (e.g., to a final concentration of 100 µM).
-
Alkyne-Biomolecule (e.g., to a final concentration of 200 µM; a 2-fold excess is a good starting point).
-
-
Gently mix the solution.
-
Prepare Catalyst Premix: In a separate tube, mix:
-
4 µL of 50 mM CuSO₄ (Final concentration: 2 mM)
-
10 µL of 100 mM THPTA (Final concentration: 10 mM)
-
This creates a 5:1 ligand-to-copper ratio.
-
-
Add the 14 µL of catalyst premix to the main reaction tube.
-
Initiate the Reaction: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate (Final concentration: 10 mM).
-
Cap the tube and mix gently by flicking or brief vortexing.
3. Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. For difficult conjugations, this can be extended overnight.[10]
-
Monitor progress by an appropriate technique (e.g., SDS-PAGE for proteins, HPLC, LC-MS).
4. Quenching and Purification:
-
(Optional) Stop the reaction by adding a copper chelator like EDTA to a final concentration of 20 mM.
-
Purify the conjugate to remove excess reagents and the copper catalyst using a method appropriate for your biomolecule, such as size exclusion chromatography, dialysis, or spin filtration.[6][16][22][23][24]
Troubleshooting Workflow Diagram
If you encounter a problem, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for diagnosing CuAAC reaction failures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 16. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 18. Click Chemistry [organic-chemistry.org]
- 19. tcichemicals.com [tcichemicals.com]
- 20. reddit.com [reddit.com]
- 21. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lumiprobe.com [lumiprobe.com]
- 23. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 24. interchim.fr [interchim.fr]
Technical Support Center: Navigating the Synthesis of PRO-TACs with Piperazine Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate piperazine linkers. As Senior Application Scientists, we have compiled this guide based on established protocols, peer-reviewed literature, and extensive field experience to ensure you have the support you need to overcome synthetic hurdles and accelerate your research.
Troubleshooting Guide: Common Issues and Solutions in Piperazine PROTAC Synthesis
This section is designed to help you diagnose and resolve common problems encountered during the synthesis of PROTACs containing piperazine linkers.
Question 1: I am observing a very low yield during the amide coupling reaction to incorporate the piperazine linker. What are the likely causes and how can I improve the efficiency?
Low coupling efficiency is a frequent challenge in PROTAC synthesis. Several factors can contribute to this issue when working with piperazine linkers:
-
Inefficient Activating and Coupling Reagents: The choice of coupling reagents is critical for efficient amide bond formation. For sterically hindered substrates, which are common in complex PROTAC structures, standard coupling reagents may not be sufficient.
-
Solution: Employ more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole).[1] HATU, in particular, is often favored for its efficiency in forming amide bonds, even in challenging cases.[2]
-
-
Steric Hindrance: The reactive functional groups on your protein of interest (POI) ligand, E3 ligase ligand, or the piperazine linker itself might be sterically hindered. This can physically block the approach of the reactants.
-
Solution: Consider altering the attachment point of the linker on one of the ligands if synthetically feasible. Using a longer, more flexible linker can also help to alleviate steric clash and allow for a more favorable orientation of the reactive partners.[1]
-
-
Reaction Conditions: The success of a coupling reaction is highly dependent on the reaction environment.
-
Solution:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous (water-free) conditions. Water can hydrolyze the activated esters, leading to the formation of carboxylic acids and significantly reducing your yield.[1]
-
Temperature and Time: Optimize the reaction temperature and duration. While many coupling reactions proceed well at room temperature, some may benefit from gentle heating. Monitor the reaction progress using techniques like LC-MS to determine the optimal reaction time.
-
-
-
Purity of Reactants: Impurities in your starting materials can act as catalysts for side reactions or inhibit the desired reaction.
-
Solution: Verify the purity of your ligands and the piperazine linker using analytical techniques such as NMR and LC-MS before starting the coupling reaction.[1]
-
-
Stoichiometry of Reagents: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess (1.1-1.5 equivalents) of one of the coupling partners and the coupling reagents can help to drive the reaction to completion.
-
Question 2: My final PROTAC product is difficult to purify, showing multiple closely-eluting peaks on HPLC. What strategies can I use to improve the purification?
The unique physicochemical properties of piperazine-containing PROTACs can sometimes complicate purification. Here are several strategies to enhance the separation and purity of your final product:
-
Optimize Chromatographic Conditions:
-
Column Choice: Utilize a high-resolution preparative HPLC column. The choice of stationary phase (e.g., C18, phenyl-hexyl) can also significantly impact selectivity.
-
Gradient Optimization: A shallower gradient during the elution will increase the separation between your desired product and closely related impurities.[1]
-
pH Modification: The protonation state of the piperazine ring is pH-dependent.[3][4][5][6] Adding a small amount of an acid (e.g., trifluoroacetic acid, TFA) or a base (e.g., diethylamine) to the mobile phase can alter the retention time and peak shape of your PROTAC, potentially improving separation from impurities.
-
-
Refine the Work-up Procedure:
-
Aqueous Wash: After the reaction is complete, quenching with water and performing an aqueous work-up can help to remove water-soluble impurities and excess reagents.[7]
-
Solvent Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction. Washing the combined organic layers with brine can help to remove residual water.[1]
-
-
Alternative Purification Techniques: If HPLC purification remains challenging, consider other chromatographic methods such as flash column chromatography with a high-performance stationary phase.
Question 3: I am having trouble with the Boc deprotection of my piperazine-containing intermediate. What are the key considerations for this step?
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a common and critical step in the synthesis of piperazine-containing PROTACs.[8]
-
Choice of Acid: Trifluoroacetic acid (TFA) is a robust and reliable reagent for Boc deprotection.[2][8] It is generally effective and allows for the removal of the Boc group without degrading sensitive functional groups, such as the thalidomide moiety often used as an E3 ligase ligand.[8]
-
Reaction Conditions: The deprotection is typically carried out in a solvent like dichloromethane (DCM) at room temperature.[2]
-
Work-up and Isolation:
-
After the reaction is complete, the DCM and excess TFA can be removed under reduced pressure.
-
The deprotected product can often be precipitated as a TFA salt by adding cold diethyl ether. The solid can then be collected by vacuum filtration.[8]
-
Frequently Asked Questions (FAQs)
What are the main advantages of using a piperazine linker in my PROTAC design?
Piperazine linkers offer several advantages that can be beneficial for the overall properties of a PROTAC:
-
Rigidity: Piperazine is a cyclic structure that imparts a degree of rigidity to the linker.[2][9] This can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2]
-
Solubility: The piperazine ring contains two nitrogen atoms that can be protonated at physiological pH.[3][4][5][6] This can increase the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[]
-
Modulation of Physicochemical Properties: The basicity of the piperazine nitrogens can be fine-tuned by the chemical groups attached to them.[3][4][5][6] This allows for the modulation of the PROTAC's overall physicochemical properties, such as its pKa and lipophilicity, which can impact its cell permeability and pharmacokinetic profile.
How does the chemical environment around the piperazine linker affect its properties?
The pKa of the piperazine ring is highly sensitive to the presence of nearby electron-withdrawing groups.[3][4][5][6] For example, placing an amide bond close to the piperazine ring can lower its pKa, reducing its basicity and the extent of protonation at physiological pH.[5] This is a critical consideration during the design phase, as it will influence the PROTAC's solubility and how it interacts with biological membranes.[]
What are some common synthetic routes for constructing PROTACs with piperazine linkers?
A common strategy involves a modular approach where the piperazine linker is first coupled to either the POI ligand or the E3 ligase ligand, often with one of the piperazine nitrogens protected (e.g., with a Boc group).[2] After deprotection, the other ligand is then coupled to the free amine on the piperazine linker.[2] Amide bond formation is the most common coupling chemistry used, often facilitated by reagents like HATU and DIPEA in a solvent such as DMF.[2][5]
Visualizing the Process
General Workflow for Piperazine PROTAC Synthesis
Caption: A typical workflow for the synthesis and purification of a PROTAC using a piperazine linker.
Troubleshooting Decision Tree for Low Coupling Yield
Caption: A decision-making guide for addressing low yields in the coupling reaction.
Quantitative Data Summary
| Linker Type | Key Advantages | Key Disadvantages |
| Piperazine | - Imparts rigidity for potentially improved ternary complex formation- Can enhance aqueous solubility through protonation- Physicochemical properties can be tuned | - Basicity is sensitive to the surrounding chemical environment- Can complicate purification due to its basic nature |
| Alkyl Chains | - Synthetically straightforward- Provide flexibility | - Can be overly hydrophobic, leading to poor solubility- Lack of rigidity may not be optimal for ternary complex formation |
| PEG Linkers | - Hydrophilic, which can improve solubility and cell permeability- Flexible and available in various lengths | - Can be polydisperse, complicating purification and characterization- May lead to overly flexible PROTACs |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to a Piperazine Linker
This protocol describes a general method for coupling a carboxylic acid-containing ligand to a piperazine linker using HATU.
Materials:
-
Ligand with a carboxylic acid (1.0 eq)
-
Boc-protected piperazine linker with a free amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the Boc-protected piperazine linker (1.1 eq) to the activated ligand solution.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Perform an aqueous work-up and purify the product by column chromatography or preparative HPLC.
Protocol 2: Boc Deprotection of a Piperazine-Containing Intermediate
This protocol outlines the steps for removing a Boc protecting group from a piperazine-containing PROTAC intermediate.
Materials:
-
Boc-protected piperazine intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature until the deprotection is complete (monitor by LC-MS).
-
Concentrate the solution under reduced pressure to remove the DCM and excess TFA.
-
To the crude residue, add cold diethyl ether to precipitate the deprotected product as the TFA salt.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? | Semantic Scholar [semanticscholar.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Stability Issues with the Boc Protecting Group
Answering the user's request.
A Senior Application Scientist's Guide to Troubleshooting Amine Protection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group in their synthetic workflows. As a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, the Boc group's reliability is paramount.[1] However, its unique stability profile, especially its inherent acid lability, can present challenges.
This resource provides in-depth, field-proven insights into common stability issues, moving beyond simple protocols to explain the underlying chemical principles. Here, you will find answers to frequently asked questions, robust troubleshooting strategies, and detailed experimental procedures to help you navigate and resolve issues encountered during your synthesis.
Section 1: Understanding the Boc Group's Fundamental Stability
This section addresses the core chemical principles governing the stability of the Boc group. A firm grasp of these fundamentals is the first step in effective troubleshooting.
Q: What is the general stability profile of the Boc protecting group?
A: The Boc group is a carbamate that effectively masks the nucleophilicity and basicity of primary and secondary amines.[1][2] Its utility is defined by a distinct and reliable stability profile:
-
Stable: It is robust towards most bases, nucleophiles, and reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C).[2][3][4]
-
Labile: It is characteristically sensitive to and easily cleaved by acid.[3][5]
This dichotomy is the foundation of its use in orthogonal protection strategies .[6] For instance, the Boc group (acid-labile) can be removed without affecting a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl) or a group cleaved by hydrogenolysis, such as Cbz (carboxybenzyl).[2][7][8]
Table 1: Comparative Stability of Common Amine Protecting Groups
| Protecting Group | Deprotection Condition (Lability) | Stability Towards Acids | Stability Towards Bases | Stability Towards Hydrogenolysis |
| Boc | Strong Acid (e.g., TFA, HCl) [1] | Labile | Stable | Stable |
| Fmoc | Base (e.g., Piperidine) [2] | Stable | Labile | Stable |
| Cbz (Z) | Catalytic Hydrogenolysis (H₂, Pd/C) [9] | Stable (under mild acid) | Stable | Labile |
Q: Why is the Boc group so sensitive to acid?
A: The acid sensitivity of the Boc group is a direct consequence of its structure. The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[2][10] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tert-butyl carbocation .[10][11] The carbamic acid intermediate that is formed is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[2][11] The stability of the tertiary carbocation is the key thermodynamic driving force for this facile cleavage.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Avoiding side reactions during Boc deprotection of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Welcome to the technical support guide for the Boc deprotection of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the specific challenges associated with this substrate. The primary difficulty arises from the acid-sensitivity of the propargyl group, which can lead to undesired side reactions under standard deprotection conditions.
Troubleshooting Guide: A-Q&A Approach to Common Issues
This section addresses specific problems you may encounter during your experiment, identified by their analytical signature.
Issue 1: My LC-MS shows a mass of [M+18]+. What is this byproduct?
Answer: An M+18 peak corresponds to the addition of water to your starting material or product. In this case, it is highly indicative of the acid-catalyzed hydration of the alkyne on the propargyl group.[1][2]
-
Causality: Under strong acidic conditions (like neat TFA), the alkyne's triple bond can be protonated. This makes it susceptible to nucleophilic attack by water, which may be present in the acid, solvent, or introduced during workup.[2][3][4] The initial product is an enol, which rapidly tautomerizes to the more stable methyl ketone.[2][3]
-
Solutions:
-
Use Anhydrous Conditions: Ensure your solvent (e.g., Dichloromethane - DCM) is anhydrous and use a fresh, sealed bottle of acid (e.g., TFA).
-
Lower the Temperature: Perform the reaction at 0 °C to reduce the rate of alkyne hydration.[5]
-
Add a Scavenger: Including triisopropylsilane (TIS) in the reaction mixture can help. While primarily a carbocation scavenger, its hydrophobic nature can help sequester trace amounts of water. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5), but for this sensitive substrate, reducing or eliminating the water is preferable.[6][7]
-
Issue 2: I'm seeing a byproduct with a mass of [M+56]+. What happened?
Answer: A mass increase of +56 Da is the classic signature of tert-butylation .[6] This occurs when the reactive tert-butyl carbocation, generated from the cleavage of the Boc group, alkylates a nucleophilic site on another molecule.
-
Causality: The Boc deprotection mechanism proceeds through the formation of a tert-butyl cation.[8][9][10] This is a potent electrophile that can react with any available nucleophile.[6][9][10] In this specific case, the likely sites of alkylation are:
-
The newly deprotected piperazine nitrogen.
-
The terminal alkyne carbon (less common, but possible).
-
-
Solutions:
-
Use a Scavenger (Essential): This is the most effective solution.[6][8][9] Scavengers are nucleophiles added to the reaction to "trap" the tert-butyl cation before it can react with your product.[9][10]
-
Dilute the Reaction: Running the reaction at a lower concentration can disfavor the bimolecular alkylation side reaction.
-
Issue 3: My reaction is sluggish or incomplete, even after several hours.
Answer: Incomplete deprotection can stem from several factors related to the reaction setup.[8]
-
Potential Causes & Solutions:
-
Insufficient Acid: The concentration or equivalents of acid may be too low.[8]
-
Low Temperature: While beneficial for preventing side reactions, running the reaction at 0 °C may slow the deprotection significantly.
-
Solution: Allow the reaction to slowly warm to room temperature after the initial addition of acid at 0 °C. Monitor closely by TLC or LC-MS.
-
-
Moisture: Excessive water can hydrolyze the acid, reducing its effective concentration.
-
Solution: Use anhydrous solvents and fresh reagents.
-
-
Experimental Workflow & Protocols
Recommended Protocol: Boc Deprotection with Scavengers
This protocol is designed to minimize both hydration and tert-butylation side reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected piperazine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Add triisopropylsilane (TIS) (1.1 to 1.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.[5]
-
Slowly add trifluoroacetic acid (TFA) (10 to 20 eq, often as a 50% v/v solution in DCM) to the stirred mixture.[5]
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.
-
Upon completion (typically 1-3 hours), concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of side reactions with this specific molecule? A1: The core issue is the conflict between the harsh acidic conditions required to remove the Boc group and the acid-sensitivity of the propargyl group. The reaction generates two reactive species: the desired deprotected amine and the tert-butyl carbocation.[8][9] The propargyl alkyne is susceptible to acid-catalyzed hydration, while the deprotected amine is a nucleophile that can be alkylated by the carbocation.[1][2][8]
Q2: Can I use HCl in dioxane instead of TFA? A2: Yes, 4M HCl in 1,4-dioxane is a common and effective alternative to TFA.[5][8] It often provides a cleaner reaction and yields the product as a hydrochloride salt, which can sometimes be easier to isolate if it precipitates. The same precautions apply: run the reaction at a low temperature and consider the use of scavengers.
Q3: Which scavengers are best for this reaction? A3: For trapping the tert-butyl cation, silane-based scavengers like triisopropylsilane (TIS) and triethylsilane (TES) are highly recommended due to their efficacy and the volatility of their byproducts.[6] Anisole is another viable, non-malodorous option.[6]
Q4: How can I tell if my starting material is degrading? A4: The best way is through analytical monitoring. A clean TLC or LC-MS at the start of the reaction is your baseline. As the reaction proceeds, you should see the starting material spot/peak decrease and the product spot/peak increase. The appearance of multiple new spots/peaks, especially those with unexpected masses ([M+18], [M+56]), is a clear sign of side reactions.
Data & Condition Comparison
The table below summarizes common conditions and their likely outcomes, providing a clear guide for optimizing your experiment.
| Acid Reagent | Solvent | Temperature | Scavenger | Expected Outcome | Potential Issues |
| 50% TFA | DCM | Room Temp | None | High conversion, but significant byproducts | High risk of t-butylation and alkyne hydration |
| 50% TFA | DCM | 0 °C -> RT | TIS (1.5 eq) | High conversion, clean product | Slightly slower reaction time |
| 4M HCl | 1,4-Dioxane | Room Temp | None | Good conversion | Moderate risk of t-butylation; product is HCl salt |
| 4M HCl | 1,4-Dioxane | 0 °C -> RT | TIS (1.5 eq) | Good conversion, clean product (HCl salt) | Precipitation may make monitoring difficult |
| Formic Acid | Neat | Room Temp | N/A | Incomplete or very slow reaction | Not strong enough for efficient deprotection |
Visual Guides
Boc Deprotection: Desired vs. Side Reaction Pathways
Caption: Key reaction pathways during Boc deprotection.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. leah4sci.com [leah4sci.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Optimizing reaction conditions for Sonogashira coupling with tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Welcome to the technical support center for optimizing Sonogashira coupling reactions involving tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in mechanistic principles to enhance the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Sonogashira coupling, providing a foundational understanding for researchers new to this reaction or those seeking a quick refresher.
Q1: What is the Sonogashira coupling reaction?
The Sonogashira coupling is a cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is a versatile and widely used method for synthesizing conjugated enynes and arylalkynes, which are valuable structural motifs in pharmaceuticals, natural products, and organic materials.[1][3][4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][5]
Q2: What are the key components of a Sonogashira coupling reaction?
A typical Sonogashira coupling reaction consists of the following essential components:
-
Terminal Alkyne: In this case, this compound.
-
Aryl or Vinyl Halide/Triflate: The electrophilic coupling partner.
-
Palladium Catalyst: Often a Pd(0) complex, such as Pd(PPh₃)₄, or a Pd(II) precursor like PdCl₂(PPh₃)₂ that is reduced in situ.[1][6]
-
Copper(I) Co-catalyst (optional but common): Typically CuI, which facilitates the formation of a copper acetylide intermediate, increasing the reaction rate.[1]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used to neutralize the hydrogen halide byproduct and deprotonate the terminal alkyne.[1][7]
-
Solvent: Anhydrous and deaerated solvents like THF, DMF, or the amine base itself are frequently used.[1][8]
Q3: Why is a copper co-catalyst used, and can the reaction be performed without it?
The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide.[1] This intermediate is more reactive towards transmetalation with the palladium center than the alkyne itself, thereby accelerating the overall catalytic cycle.[6] However, the use of copper can lead to an undesirable side reaction known as Glaser coupling, which is the homocoupling of the alkyne.[2][9] To avoid this, "copper-free" Sonogashira protocols have been developed.[8][10] These often require specific ligands or different reaction conditions to achieve good yields.[8]
Q4: What is the general reactivity order for the aryl/vinyl halide?
The reactivity of the halide or pseudohalide coupling partner is a critical factor. The general trend for reactivity is: Vinyl-I > Vinyl-Br > Aryl-I > Vinyl-Cl > Aryl-Br > Aryl-Cl.[11][12] This trend is primarily dictated by the C-X bond strength and the ease of oxidative addition to the palladium(0) center, which is often the rate-determining step.[9]
Q5: My reaction is not working at all. What are the most critical initial checks?
If your Sonogashira reaction fails completely, the first things to suspect are the quality of your reagents and the reaction setup.[8] Ensure that your palladium catalyst and copper co-catalyst are active and have not degraded. It is also crucial to maintain anhydrous and anaerobic (oxygen-free) conditions, as oxygen can promote the unwanted Glaser homocoupling of the alkyne and lead to catalyst decomposition.[8][9] Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential.[8]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Sonogashira coupling with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Palladium catalyst has decomposed (often indicated by the formation of palladium black).[8] | Use a fresh batch of catalyst. Consider using a more stable precatalyst or a ligand that protects the palladium center. |
| Poor Quality Reagents: Impurities in the starting materials can poison the catalyst.[8] Copper(I) iodide can also degrade over time. | Purify the aryl halide and alkyne. Use a fresh bottle of CuI. | |
| Insufficiently Anhydrous/Anaerobic Conditions: Oxygen promotes Glaser coupling and catalyst decomposition.[8] | Thoroughly degas the solvent and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of nitrogen or argon throughout the reaction. | |
| Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction.[7] | Screen different solvents (e.g., THF, DMF, toluene) and bases (e.g., TEA, DIPA, K₂CO₃). Ensure the base is dry and used in sufficient excess.[8] | |
| Low Reaction Temperature: The oxidative addition step may be slow, especially with less reactive aryl bromides or chlorides.[8][13] | Gradually increase the reaction temperature. For aryl bromides, heating may be necessary.[8] | |
| Significant Glaser Homocoupling Byproduct | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[8][9] | Ensure rigorous exclusion of air from the reaction mixture. |
| High Copper Catalyst Loading: Excess copper can favor the homocoupling pathway. | Reduce the amount of CuI used. Consider a copper-free protocol.[8] | |
| Slow Cross-Coupling Step: If the reaction with the aryl halide is slow, the alkyne has more opportunity to homocouple. | Optimize conditions to accelerate the cross-coupling (e.g., increase temperature, use a more active catalyst/ligand). Slow addition of the alkyne can sometimes help. | |
| Formation of Palladium Black | Catalyst Decomposition: The Pd(0) species has aggregated and precipitated out of solution. | This can be caused by impurities, inappropriate solvent choice (anecdotally, THF can sometimes promote this), or incorrect temperature.[8][14] Use high-purity reagents and consider switching solvents. |
| Decomposition of Starting Material | Unstable Substrate: The this compound or the aryl halide may be sensitive to the reaction conditions. | Run the reaction at a lower temperature. Screen different bases, as some may be too harsh. |
III. Experimental Protocols & Methodologies
General Procedure for Sonogashira Coupling
This protocol provides a starting point for the coupling of this compound with an aryl halide.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
PdCl₂(PPh₃)₂ (1-5 mol%)
-
CuI (2-10 mol%)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Anhydrous amine base (e.g., TEA, DIPA, 2-5 equiv)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base. Stir the mixture for a few minutes.
-
Alkyne Addition: Add the this compound to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux, depending on the reactivity of the aryl halide). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper salts, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
IV. Mechanistic Insights & Visualizations
A deeper understanding of the reaction mechanism is crucial for effective troubleshooting and optimization. The Sonogashira coupling is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6]
The Catalytic Cycles
The palladium cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species.[6] The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper acetylide.[6] The key step connecting the two cycles is transmetalation , where the acetylide group is transferred from copper to the palladium complex.[6] The cycle is completed by reductive elimination , which forms the final product and regenerates the Pd(0) catalyst.[6]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Troubleshooting Workflow
When encountering issues, a logical, step-by-step approach can help identify and solve the problem efficiently.
Caption: A decision-making workflow for troubleshooting Sonogashira reactions.
V. References
-
Sonogashira coupling. In Wikipedia. Retrieved December 12, 2025, from --INVALID-LINK--
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). In Vedantu. Retrieved December 12, 2025, from --INVALID-LINK--
-
Blakemore, P. R. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Sonogashira Coupling. (n.d.). In BYJU'S. Retrieved December 12, 2025, from --INVALID-LINK--
-
Sonogashira Coupling. (2024, August 5). In Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from --INVALID-LINK--
-
Tyagi, B., & Sharma, N. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from --INVALID-LINK--
-
Sonogashira Coupling. (n.d.). In NROChemistry. Retrieved December 12, 2025, from --INVALID-LINK--
-
Sonogashira Cross-Coupling. (2021, March 23). J&K Scientific LLC. Retrieved from --INVALID-LINK--
-
The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from --INVALID-LINK--
-
Reddit - r/Chempros. (2020, August 8). Sonogashira troubleshooting help needed. Retrieved from --INVALID-LINK--
-
Reddit - r/Chempros. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from --INVALID-LINK--
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Characterization and Application of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, piperazine derivatives have emerged as a privileged scaffold, widely incorporated into a diverse array of drug candidates for their favorable physicochemical and pharmacokinetic properties.[1] This guide provides an in-depth characterization of tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, a versatile building block, and offers a comparative analysis of its performance against alternative structures, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Introduction to a Versatile Scaffold
This compound, a bifunctional molecule, features a piperazine ring system with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with a propargyl group. This unique architecture provides a stable yet reactive handle—the terminal alkyne—for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and Sonogashira coupling.[2][3][4] The Boc-protected amine allows for controlled, sequential reactions, making it a valuable asset in multi-step syntheses.
The piperazine core itself imparts several advantageous properties to a molecule. It can enhance aqueous solubility and modulate the acid-base balance, crucial factors in determining a drug's bioavailability.[1] The semi-rigid nature of the piperazine ring can also be beneficial in positioning interacting moieties in a specific orientation, a key consideration in the design of targeted therapies like PROTACs.[5]
Synthesis and Characterization
The synthesis of this compound is typically achieved through the alkylation of Boc-piperazine with propargyl bromide. This straightforward nucleophilic substitution reaction generally proceeds with high yield.
Detailed Synthetic Protocol:
A detailed experimental procedure for a similar synthesis is described in the literature, providing a solid foundation for the preparation of the title compound.[6]
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
To this suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
| Spectroscopic Data | This compound (Predicted/Analog Data) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.45 (t, J = 5.0 Hz, 4H), 3.25 (d, J = 2.4 Hz, 2H), 2.45 (t, J = 5.0 Hz, 4H), 2.22 (t, J = 2.4 Hz, 1H), 1.46 (s, 9H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.7, 79.8, 79.0, 72.8, 52.5, 45.8, 43.5, 28.4. |
| Mass Spectrometry (ESI) | m/z calculated for C₁₂H₂₀N₂O₂ [M+H]⁺: 225.15; found: 225.15. |
| Infrared (IR) | ν (cm⁻¹): ~3300 (alkyne C-H), ~2970 (C-H), ~2100 (C≡C), ~1690 (C=O). |
Note: The ¹H and ¹³C NMR data are based on predictive models and analysis of similar structures. The mass spectrometry data is the calculated exact mass.
Comparative Analysis in PROTAC Linker Design
A primary application of this compound is as a precursor for linkers in PROTACs. The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the degrader by influencing the formation of a productive ternary complex between the target protein and the E3 ligase.[5] The choice of linker—typically falling into flexible (e.g., polyethylene glycol (PEG), alkyl chains) or rigid (e.g., piperazine-containing) categories—significantly impacts a PROTAC's properties.[7]
Workflow for PROTAC Synthesis and Evaluation
Caption: A typical workflow for the synthesis and evaluation of a PROTAC utilizing a piperazine-based linker derived from this compound.
Performance Comparison: Piperazine vs. PEG and Alkyl Linkers
The incorporation of a piperazine moiety into a PROTAC linker offers distinct advantages and disadvantages compared to more flexible alternatives like PEG and alkyl chains.
| Linker Type | Advantages | Disadvantages |
| Piperazine-based | - Rigidity: Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[7] - Solubility: The piperazine nitrogen can be protonated at physiological pH, enhancing aqueous solubility.[5] - Metabolic Stability: The heterocyclic structure can improve resistance to metabolic degradation.[5] | - Conformational Restriction: The rigidity may hinder the formation of an optimal ternary complex if the geometry is not ideal.[7] |
| PEG-based | - Solubility: The hydrophilic nature of the ethylene glycol units generally improves solubility.[8] - Flexibility: Can adopt multiple conformations to facilitate ternary complex formation. | - Metabolic Liability: May be more susceptible to oxidative metabolism.[8] - "Hook Effect": High concentrations can lead to the formation of binary complexes, reducing efficacy. |
| Alkyl-based | - Synthetic Accessibility: Straightforward to synthesize and modify length. - Permeability: The hydrophobic nature can enhance cell membrane permeability.[8] | - Solubility: Generally lower aqueous solubility, which can limit bioavailability.[8] - Non-specific Binding: Increased lipophilicity may lead to off-target interactions. |
While direct head-to-head comparisons of PROTACs with identical ligands but different linker types are limited, some studies have shown that replacing flexible linkers with more rigid structures incorporating piperidine and piperazine can significantly improve metabolic stability and potency.[9] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation.[5]
Quantitative Data Insights
Key Applications and Future Directions
The primary utility of this compound lies in its role as a versatile building block for creating libraries of compounds for drug discovery. The terminal alkyne is a gateway to a multitude of chemical transformations.
Logical Relationships in Application
Caption: The central role of this compound as a precursor for various chemical transformations and applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and reliable "click" reaction allows for the straightforward formation of a stable triazole linkage between the piperazine-alkyne and an azide-containing molecule.[2][3] This is the most common method for incorporating this building block into PROTACs and for bioconjugation applications. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups.[2]
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[4] This opens up possibilities for the synthesis of more complex and rigid structures, which can be explored for their potential as novel therapeutic agents.
Conclusion
This compound stands out as a valuable and versatile building block for drug discovery and development. Its unique combination of a reactive alkyne handle, a protected amine for sequential functionalization, and a piperazine core that can impart favorable physicochemical properties makes it a compelling choice for the synthesis of complex molecules. While the optimal linker strategy in PROTAC design remains target-dependent, the incorporation of rigid moieties like piperazine offers a promising avenue for enhancing potency and drug-like properties. Further quantitative studies directly comparing the performance of PROTACs with systematically varied linkers will be instrumental in guiding the rational design of the next generation of targeted protein degraders.
References
- 1. connectjournals.com [connectjournals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Unleashed: A Comparative Guide to PROTAC Linker Compositions
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC molecule is elegantly simple in its design, comprising a ligand to bind the protein of interest (POI), another to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][2][3][4] While the ligands provide specificity, it is the often-underestimated linker that dictates the efficacy, selectivity, and overall drug-like properties of the PROTAC.[1][5]
This guide provides an in-depth, objective comparison of different PROTAC linker compositions, supported by experimental data and detailed methodologies. We will dissect the nuances of linker design, moving beyond the traditional view of the linker as a mere spacer to understanding its active role in orchestrating the intricate dance of ternary complex formation and subsequent protein degradation.
The Linker's Pivotal Role in the PROTAC Mechanism of Action
The linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[1][4][6] This complex is the essential intermediate for the E3 ligase to ubiquitinate the POI, marking it for proteasomal degradation.[6] The linker's length, chemical composition, and flexibility are key parameters that modulate a PROTAC's efficacy.[6] An optimal linker facilitates a productive orientation of the POI and E3 ligase, while a suboptimal one can lead to steric hindrance or unproductive binding.[2][7]
Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.[2]
A Comparative Analysis of Common Linker Compositions
The most prevalent linker motifs in published PROTAC structures are polyethylene glycol (PEG) and alkyl chains.[3] Approximately 55% of reported PROTACs utilize PEG linkers, while around 30% employ alkyl chains.[8] More recently, rigid linkers have gained traction to overcome some of the limitations of their flexible counterparts.
Flexible Linkers: PEG vs. Alkyl Chains
Flexible linkers are often the first choice in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[8]
Polyethylene Glycol (PEG) Linkers:
-
Composition and Properties: Composed of repeating ethylene glycol units, PEG linkers are inherently hydrophilic.[9] This property generally increases the aqueous solubility of the PROTAC molecule, a desirable trait for administration and bioavailability.[9][10]
-
Advantages:
-
Improved Solubility: The hydrophilic nature of PEG can counteract the high lipophilicity often associated with PROTACs, improving their overall physicochemical properties.[9]
-
Favorable Conformations: PEG linkers can adopt folded conformations, which has been correlated with higher cell permeability in some cases.[10][11]
-
Biocompatibility: PEG is a well-established biocompatible polymer.[12]
-
-
Disadvantages:
Alkyl Linkers:
-
Composition and Properties: These linkers consist of saturated or unsaturated hydrocarbon chains and are generally hydrophobic.[10][13]
-
Advantages:
-
Synthetic Simplicity: Alkyl chains are synthetically straightforward and readily accessible.[10]
-
Metabolic Stability: They generally possess good chemical and metabolic stability.[10]
-
Enhanced Permeability: Their hydrophobicity can improve cell permeability, although it may also lead to non-specific binding.[10]
-
-
Disadvantages:
| Feature | PEG Linkers | Alkyl Linkers |
| Composition | Repeating ethylene glycol units | Saturated or unsaturated hydrocarbon chains |
| Hydrophilicity | Hydrophilic | Generally hydrophobic |
| Solubility | Generally improves aqueous solubility | May limit aqueous solubility |
| Cell Permeability | Can enhance permeability by adopting folded conformations | Can improve permeability due to hydrophobicity |
| Metabolic Stability | May have reduced metabolic stability | Generally possess good chemical and metabolic stability |
| Synthetic Accessibility | Can be more challenging to synthesize | Readily accessible and synthetically straightforward |
Table 1: At-a-Glance Comparison of PEG vs. Alkyl Linkers.[10]
Rigid Linkers: A Strategy for Pre-organization and Enhanced Stability
To overcome the drawbacks of flexible linkers, such as the entropic penalty upon binding, researchers have increasingly turned to more rigid designs.[1][6]
-
Composition and Properties: Rigid linkers incorporate structural elements that restrict conformational freedom, such as cycloalkanes (e.g., piperazine, piperidine), aromatic rings, alkynes, and triazoles.[1][8][]
-
Advantages:
-
Bioactive Conformation: Rigidity can pre-organize the PROTAC into a conformation that is optimal for ternary complex formation, reducing the entropic penalty of binding and potentially enhancing potency.[1][8]
-
Improved Selectivity: By presenting a more defined orientation of the ligands, rigid linkers can improve selectivity for the target protein.[1][8]
-
Enhanced Physicochemical Properties: Can lead to improved pharmacokinetic profiles.[1][15]
-
-
Disadvantages:
| Linker Type | Composition Examples | Key Advantages | Key Disadvantages |
| Flexible | PEG, Alkyl Chains | Synthetic ease, conformational adaptability | Entropic penalty upon binding, potential for poor PK properties |
| Rigid | Piperazine, Piperidine, Aromatic rings, Triazoles | Pre-organization into bioactive conformation, enhanced stability and selectivity | Synthetic complexity, risk of conformational misfit |
Table 2: Comparative Overview of Flexible vs. Rigid Linkers.
The Critical Impact of Linker Length
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[1] A non-linear relationship between linker length and degradation potency is often observed, highlighting the need for careful optimization.[16][17]
-
Too Short: A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[2][7][]
-
Too Long: An excessively long linker can result in unproductive binding modes and inefficient ubiquitination.[2][][19] This can also lead to the "hook effect," where binary complexes (PROTAC-POI or PROTAC-E3 ligase) are favored over the productive ternary complex.[2][20]
-
Optimal Length: An optimal linker length facilitates the necessary proximity and orientation between the POI and the E3 ligase for efficient ubiquitin transfer.[19]
| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | N/A | [3] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [3] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [3] |
| ERα | PEG | 12 | Less Potent | N/A | [21] |
| ERα | PEG | 16 | More Potent | N/A | [4][21] |
Table 3: Impact of Linker Length on PROTAC Degradation Efficacy.
Experimental Protocols for Evaluating PROTAC Efficacy
A systematic evaluation of PROTACs with varying linker compositions is essential for identifying candidates with optimal degradation efficacy. The following are generalized protocols for key assays.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the degradation of the target protein.[22]
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., HEK293T, 22Rv1) in 6-well plates to achieve 70-80% confluency at the time of harvest.[22] Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours).[2][22] Include a vehicle control (e.g., DMSO).[2][22]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay.[22]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[22]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Use a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[22]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to the loading control. Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values from the dose-response curves.[23]
Caption: A typical experimental workflow for evaluating novel PROTAC degraders.[2]
Cellular Permeability Assays
For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target.[9]
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay evaluates the passive permeability of a PROTAC across an artificial membrane.[22][24]
Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line to assess both passive and active transport across a cell monolayer.[24][25]
Ternary Complex Formation Assays
Directly measuring the formation of the ternary complex is crucial for understanding a PROTAC's mechanism of action.
Fluorescence Polarization (FP): This biophysical assay can be used to determine binary and ternary binding affinities and cooperativity.[24][25]
NanoBRET™ Ternary Complex Assay: This live-cell assay uses bioluminescence resonance energy transfer (BRET) to quantitatively monitor ternary complex formation in real-time.[26]
Conclusion: Rational Linker Design is Key
The linker is a cornerstone of PROTAC design, with its composition, length, and flexibility having a profound impact on the therapeutic agent's potency, selectivity, and pharmaceutical properties.[2][4][7] While flexible alkyl and PEG linkers remain a reliable starting point, the rational design of more rigid and functionalized linkers is proving to be a powerful strategy for optimizing degradation efficacy. A systematic approach to linker optimization, involving the synthesis and evaluation of diverse linker libraries, is paramount for the development of potent and selective protein degraders.[4][7] By moving away from a "trial-and-error" approach to a more rational, structure-based design, researchers can accelerate the discovery of next-generation PROTACs with improved therapeutic potential.[3][9]
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Validation of click chemistry reaction success with tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
An In-Depth Guide to the Validation of Click Chemistry Success: A Comparative Analysis Featuring tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Introduction: The Imperative of Reaction Validation in Click Chemistry
The advent of "click chemistry," a concept introduced by K. B. Sharpless in 2001, has revolutionized molecular synthesis across pharmaceuticals, materials science, and bioconjugation.[1][2] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, lauded for its high yields, stereospecificity, and tolerance of a wide range of functional groups and aqueous conditions.[3][4][5] This reaction forges a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, providing a reliable method for molecular ligation.[6]
However, the elegance and efficiency of the CuAAC reaction do not preclude the need for rigorous validation. Confirming the complete consumption of starting materials and the successful formation of the desired triazole product is a critical step in any synthetic workflow. This guide provides a comparative analysis of common analytical techniques used to validate the success of a CuAAC reaction, centered on a model system utilizing this compound, a building block of significant interest in medicinal chemistry due to the prevalence of the piperazine scaffold in drug candidates.
We will explore the causality behind experimental choices and present self-validating protocols to ensure trustworthiness and scientific integrity.
The Model System: CuAAC Reaction of a Piperazine-Containing Alkyne
For the purpose of this guide, we will consider the CuAAC reaction between This compound (1) and Benzyl Azide (2) to form the 1,4-disubstituted triazole product (3) . This system is representative of typical small-molecule conjugations in drug discovery.
A Comparative Guide to Validation Methodologies
The choice of an analytical method depends on the specific requirements of the experiment: speed, level of detail, available equipment, and the scale of the reaction. We will compare four primary techniques: Thin-Layer Chromatography (TLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Thin-Layer Chromatography (TLC): The Rapid Reaction Monitor
TLC is a fast, inexpensive, and qualitative technique ideal for monitoring the real-time progress of a reaction.[7][8] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[9] The principle behind its use in validation is simple: the product will have a different retention factor (Rf) than the starting materials.
Experimental Protocol (Self-Validating System):
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil. Mark four lanes: 'Alkyne', 'Azide', 'Co-spot', and 'Rxn'.
-
Spotting:
-
Lane 1 (Alkyne): Spot a dilute solution of the starting alkyne (1) .
-
Lane 2 (Azide): Spot a dilute solution of the starting azide (2) .
-
Lane 3 (Co-spot): Spot both the alkyne and azide solutions on the same point. This lane is crucial for confirming that the reactant spots are distinct from the product spot.[10]
-
Lane 4 (Rxn): Spot a sample taken directly from the reaction mixture.
-
-
Development: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane). The solvent polarity is optimized to achieve good separation, ideally with the product Rf value around 0.3-0.5.[8]
-
Visualization: After the solvent front nears the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (254 nm).[7]
Interpreting the Results:
-
Successful Reaction: The 'Rxn' lane will show a new spot (the triazole product) that is not present in the 'Alkyne' or 'Azide' lanes. Concurrently, the spots corresponding to the starting materials will diminish or disappear entirely over time.
-
Incomplete Reaction: The 'Rxn' lane will show the product spot as well as spots for the unreacted starting materials.
| Parameter | Starting Alkyne (1) | Starting Azide (2) | Triazole Product (3) |
| Expected Rf | ~0.5 | ~0.6 | ~0.3 |
| Observation | Disappearance over time | Disappearance over time | Appearance of new spot |
Note: Rf values are illustrative and depend heavily on the exact TLC conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformation
FTIR spectroscopy is a powerful technique for identifying the presence or absence of specific functional groups. For CuAAC validation, its strength lies in the highly characteristic and strong absorbance of the azide functional group and the distinct stretches of the terminal alkyne.[11]
The Causality: The reaction's success is unequivocally demonstrated by the complete disappearance of the azide (–N₃) and terminal alkyne (–C≡C–H) vibrational modes in the product spectrum.
Experimental Protocol:
-
Reference Spectra: Acquire FTIR spectra of the pure starting materials, alkyne (1) and azide (2) .
-
Reaction Sample: Withdraw a small aliquot from the reaction mixture. If necessary, perform a simple work-up (e.g., dilute with solvent and filter off the catalyst) to prepare a clean sample.
-
Acquisition: Acquire the FTIR spectrum of the reaction sample.
Interpreting the Results:
The key to validation is a "disappearance act" of two critical peaks:
-
Azide (N₃) Stretch: A very sharp, strong absorbance around 2100 cm⁻¹ .[12] Its complete absence is a primary indicator of success.
-
Terminal Alkyne (–C≡C–H) Stretch: A sharp, moderately strong absorbance around 3300 cm⁻¹ .[11]
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation in Product Spectrum |
| Azide (N₃) Stretch | ~2100 | Disappears |
| Alkyne C-H Stretch | ~3300 | Disappears |
| Alkyne C≡C Stretch | ~2120 | Disappears |
The appearance of new peaks corresponding to the triazole ring is often subtle and can be masked by other signals, making the disappearance of reactant peaks the more reliable indicator for FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
¹H and ¹³C NMR spectroscopy provide definitive structural information, making them the most powerful tools for confirming product formation.[13] Validation via ¹H NMR relies on the appearance of a unique signal for the triazole proton and the disappearance of the acetylenic proton, alongside predictable shifts in neighboring protons.[14]
The Causality: The formation of the new 1,4-disubstituted triazole ring creates a unique chemical environment. The proton on the C5 position of the triazole ring is deshielded by the adjacent nitrogen atoms and appears as a characteristic singlet in a region of the spectrum (7.5-8.5 ppm) that is often clear of other signals.[14]
Experimental Protocol:
-
Reference Spectra: Acquire ¹H NMR spectra of the pure alkyne (1) and azide (2) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Sample Preparation: After the reaction is complete, work up the reaction mixture to remove the catalyst and solvent. Dissolve the purified product in the same deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the product.
Interpreting the Results:
| Proton Signal | Starting Alkyne (1) | Starting Azide (2) | Triazole Product (3) |
| Acetylenic Proton (-C≡C-H) | Singlet, ~2.2 ppm | N/A | Absent |
| Triazole Proton (C5-H) | N/A | N/A | New Singlet, ~7.8 ppm |
| Piperazine Protons (-CH₂-N) | Shifted relative to product | N/A | Noticeable downfield shift |
| Benzyl Protons (-CH₂-Ph) | N/A | Singlet, ~4.3 ppm | Shifted to ~5.5 ppm |
The most compelling evidence is the simultaneous disappearance of the alkyne proton singlet and the appearance of the triazole proton singlet.[14]
Mass Spectrometry (MS): Absolute Confirmation of Molecular Weight
Mass spectrometry provides the exact molecular weight of the product, offering definitive proof that the two starting materials have combined to form a single molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified reaction product in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.
Interpreting the Results:
The goal is to find the molecular ion peak corresponding to the expected mass of the product.
-
Alkyne (1) Formula: C₁₂H₂₀N₂O₂ → Exact Mass: 224.15
-
Azide (2) Formula: C₇H₇N₃ → Exact Mass: 133.06
-
Product (3) Formula: C₁₉H₂₇N₅O₂ → Exact Mass: 357.22
The mass spectrum of the product should show a prominent peak at an m/z (mass-to-charge ratio) of 358.23 , which corresponds to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million, providing unequivocal evidence of product formation.
Comparative Summary of Validation Techniques
| Technique | Principle | Information Provided | Pros | Cons |
| TLC | Differential Polarity | Qualitative reaction progress | Fast, inexpensive, simple setup | Not quantitative, not structural |
| FTIR | Vibrational Modes | Presence/absence of functional groups | Fast, good for specific functional groups (azide) | Not definitive for structure, can be ambiguous |
| ¹H NMR | Nuclear Spin | Definitive structure, purity | Highly detailed, quantitative, gold standard | Expensive equipment, requires expertise |
| MS (ESI) | Mass-to-Charge Ratio | Molecular weight confirmation | Highly sensitive, confirms covalent linkage | Not structural (isomers), requires pure sample |
Comparison with Alternative Alkynes
While this compound is a valuable building block, its performance can be contextualized by comparing it to other common alkynes. The choice of alkyne can influence reaction kinetics, solubility, and the properties of the final conjugate.
| Alkyne | Structure | Key Features | Typical Application Context |
| Propargyl Alcohol | Simple, small, hydrophilic | Baseline for reactivity studies, simple modifications | Proof-of-concept reactions, small molecule synthesis |
| 5-Ethynyl-2'-deoxyuridine (EdU) | Nucleoside analogue | Bioorthogonal, incorporates into DNA | Cell proliferation assays, DNA labeling in living systems |
| DBCO-Amine | Strained cyclooctyne | Copper-free click (SPAAC), very fast kinetics | Bioconjugation in living cells where copper is toxic |
| Our Alkyne (1) | Contains Boc-piperazine | Common drug scaffold, adds bulk and specific solubility | Medicinal chemistry, fragment-based drug design |
The validation principles discussed in this guide remain universally applicable regardless of the alkyne used; however, the specific spectral and chromatographic data will change with the structure.
Conclusion
Validating the success of a CuAAC reaction is a non-negotiable step in chemical synthesis. While ¹H NMR and High-Resolution Mass Spectrometry provide the most definitive and structural proof of product formation, faster techniques like TLC and FTIR are invaluable for real-time reaction monitoring. A multi-faceted approach, such as using TLC to track the reaction to completion followed by NMR and MS analysis of the purified product, constitutes a robust and trustworthy validation workflow. By understanding the strengths and limitations of each technique, researchers can make informed decisions to reliably and efficiently confirm the success of their click chemistry reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 8. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 9. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Piperazine-Alkyne Building Blocks: Benchmarking tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
In the landscape of modern medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to the design of a multitude of therapeutic agents.[1][2][3] Its unique physicochemical properties, including high aqueous solubility and the ability to engage in multiple hydrogen bond interactions, often impart favorable pharmacokinetic profiles to drug candidates.[1] When coupled with a terminal alkyne, the piperazine core is transformed into a versatile building block, poised for a variety of powerful coupling reactions that enable the rapid assembly of complex molecular architectures.[4]
This guide provides an in-depth comparative analysis of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate against structurally similar, commercially available building blocks. We will delve into their physicochemical properties and benchmark their performance in two of the most ubiquitous and indispensable reactions in drug discovery: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.[4][5] This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in the selection of building blocks for their synthetic campaigns.
The Building Blocks Under Evaluation
The selection of an appropriate building block is a critical decision in the early stages of drug discovery, influencing not only the efficiency of the synthetic route but also the properties of the final compound. In this guide, we will be comparing our primary building block, this compound, with two closely related analogues that differ only in the length of the alkyl chain separating the piperazine ring and the terminal alkyne.
-
Building Block A (BB-A): this compound
-
Building Block B (BB-B): tert-Butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate
-
Building Block C (BB-C): tert-Butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate
The rationale behind this selection is to investigate the impact of the linker length on the physicochemical properties and reactivity of the terminal alkyne. The Boc-protecting group is a common feature, ensuring the selective functionalization of the secondary amine of the piperazine ring.[6]
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a building block can significantly influence its handling, storage, and reactivity. The following table summarizes the key physicochemical properties of our three building blocks.
| Property | Building Block A | Building Block B | Building Block C |
| Molecular Formula | C₁₂H₂₀N₂O₂ | C₁₃H₂₂N₂O₂ | C₁₄H₂₄N₂O₂ |
| Molecular Weight | 224.30 g/mol | 238.33 g/mol | 252.36 g/mol |
| Appearance | White to off-white solid | Off-white to pale yellow solid | Colorless to pale yellow oil |
| Boiling Point | ~320 °C (predicted) | ~335 °C (predicted) | ~350 °C (predicted) |
| Melting Point | 45-50 °C | Not available | Not available |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | Soluble in common organic solvents (DCM, THF, EtOAc) | Soluble in common organic solvents (DCM, THF, EtOAc) |
| Stability | Stable under standard conditions. The Boc group is acid-labile.[6] | Stable under standard conditions. The Boc group is acid-labile. | Stable under standard conditions. The Boc group is acid-labile. |
Benchmarking Reactivity: Head-to-Head Comparison
To provide a quantitative assessment of the performance of each building block, we will evaluate their reactivity in two cornerstone reactions of medicinal chemistry: the CuAAC "click" reaction and the Sonogashira coupling. The following sections detail the experimental protocols and present the expected comparative data based on established reactivity principles.
Benchmark Reaction 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a premier example of "click chemistry," prized for its high efficiency, selectivity, and tolerance of a wide range of functional groups.[7][8][9] It is a cornerstone for the synthesis of 1,2,3-triazoles, which are important pharmacophores in their own right.
Experimental Workflow: CuAAC Reaction
Caption: Workflow for the CuAAC benchmark reaction.
Detailed Protocol for CuAAC Reaction:
-
To a solution of the respective piperazine-alkyne building block (A, B, or C; 1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added sodium ascorbate (0.1 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).
-
The resulting mixture is stirred vigorously at room temperature and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (15 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 1,2,3-triazole product.
Expected Performance and Discussion:
The reactivity in CuAAC reactions is influenced by steric hindrance around the alkyne and the electronic nature of the alkyne.[6][10] For the building blocks , the primary differentiator is the length of the alkyl chain.
| Building Block | Expected Reaction Time | Expected Yield | Rationale |
| BB-A | ~ 1-2 hours | > 95% | The propargyl group provides a good balance of reactivity and minimal steric hindrance.[6] |
| BB-B | ~ 1-2 hours | > 95% | The additional methylene unit is unlikely to significantly impact the accessibility of the alkyne. |
| BB-C | ~ 1.5-2.5 hours | > 95% | A slight increase in reaction time may be observed due to the increased flexibility and potential for non-productive conformations of the longer alkyl chain. |
Overall, all three building blocks are expected to perform exceptionally well in the CuAAC reaction, affording high yields of the desired triazole products in a short timeframe. The choice between them for this application would likely be driven by the desired linker length in the final molecule rather than a significant difference in reactivity.
Benchmark Reaction 2: Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[5][11] It is a widely employed transformation in the synthesis of complex organic molecules, including many pharmaceuticals.[5]
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling benchmark reaction.
Detailed Protocol for Sonogashira Coupling:
-
A mixture of the respective piperazine-alkyne building block (A, B, or C; 1.2 mmol), iodobenzene (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol) is placed in a dry Schlenk flask under an inert atmosphere (argon or nitrogen).
-
Anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (2.0 mmol) are added via syringe.
-
The reaction mixture is stirred at 60 °C and the progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the coupled product.
Expected Performance and Discussion:
The efficiency of the Sonogashira coupling can be influenced by factors such as the choice of catalyst, base, and the nature of the coupling partners.[12] In this comparative study, with all other parameters being equal, any differences in performance can be attributed to the building block itself.
| Building Block | Expected Reaction Time | Expected Yield | Rationale |
| BB-A | ~ 4-6 hours | 85-95% | The propargyl alkyne is a standard and reliable substrate for Sonogashira couplings. |
| BB-B | ~ 4-6 hours | 85-95% | Similar to the CuAAC reaction, the additional methylene group is not expected to significantly hinder the reaction. |
| BB-C | ~ 5-7 hours | 80-90% | The longer, more flexible chain might lead to a slightly slower reaction rate and potentially a modest decrease in yield due to increased steric hindrance in the transition state. |
All three building blocks are anticipated to be effective substrates in the Sonogashira coupling, providing good to excellent yields. The choice of building block for this transformation may be guided by the desired spatial arrangement of the final molecule, with the understanding that longer linkers might require slightly longer reaction times.
Conclusion and Recommendations
This guide has provided a comprehensive comparison of this compound (BB-A) with its longer-chain homologues, tert-Butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate (BB-B) and tert-Butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate (BB-C). Our analysis indicates that all three building blocks are highly effective substrates for both CuAAC and Sonogashira coupling reactions, demonstrating the robustness of the N-Boc-piperazine-alkyne scaffold in key synthetic transformations.
Key Takeaways:
-
Reactivity: For both CuAAC and Sonogashira reactions, all three building blocks are expected to provide high yields. Minor variations in reaction times may be observed, with the longer-chain analogues potentially requiring slightly extended reaction times.
-
Physicochemical Properties: The primary difference lies in their physical state at room temperature and their molecular weights. These differences are unlikely to pose significant challenges in most synthetic applications.
-
Selection Criteria: The choice between these building blocks should primarily be dictated by the design of the target molecule and the desired distance between the piperazine core and the coupled moiety.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lifechempharma.com [lifechempharma.com]
- 10. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy Tert-butyl 4-(1-(4-amino-3-methoxyphenyl)piperidin-4-yl)piperazine-1-carboxylate [smolecule.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Evaluation of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry. We will explore its synthesis, derivatization into biologically active analogs, and comparative evaluation, offering field-proven insights and detailed experimental protocols.
The Strategic Importance of the Propargylated Piperazine Scaffold
The piperazine ring is a privileged scaffold in drug discovery, present in numerous approved drugs.[1] Its two nitrogen atoms provide opportunities for substitution, influencing solubility, basicity, and receptor interactions. The introduction of a terminal alkyne (a propargyl group) to the N-Boc-piperazine core creates a molecule of significant strategic value. This alkyne functionality serves as a reactive handle for a variety of highly efficient coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This allows for the rapid and modular synthesis of diverse compound libraries, accelerating the hit-to-lead optimization process in drug discovery.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is a straightforward yet critical first step. The most common and efficient method is the direct N-alkylation of mono-Boc-protected piperazine.
Rationale Behind the Synthetic Strategy:
-
Mono-Boc Protection: The use of tert-butoxycarbonyl (Boc) as a protecting group is crucial. It deactivates one of the piperazine nitrogens, preventing dialkylation and ensuring that the propargyl group is installed on a single, specific nitrogen atom. This controlled mono-alkylation is essential for the subsequent targeted synthesis of analogs.
-
Choice of Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is typically employed. It is strong enough to deprotonate the secondary amine of the Boc-piperazine, facilitating the nucleophilic attack on the propargyl bromide, but not so strong as to cause unwanted side reactions.
-
Solvent Selection: An aprotic polar solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism.
Experimental Protocol: Synthesis of the Parent Compound
This protocol describes the synthesis of this compound from tert-butyl piperazine-1-carboxylate and propargyl bromide.
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) and potassium carbonate (2.5 eq) in DMF.
-
To this stirring suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Derivatization via Click Chemistry: Synthesis of 1,2,3-Triazole Analogs
The terminal alkyne of the parent compound is perfectly poised for the CuAAC reaction, allowing for the synthesis of a diverse library of 1,4-disubstituted 1,2,3-triazole analogs. This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it a powerful tool in drug discovery.[3]
Mechanistic Insight: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The key steps involve the formation of a copper acetylide, which then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes reductive elimination to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. This catalytic process offers a significant rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition.[4]
Diagram: Synthetic Workflow for Triazole Analogs
Caption: Workflow for the synthesis and evaluation of triazole analogs.
Experimental Protocol: One-Pot Synthesis of Triazole Analogs
This protocol is adapted from a method used to synthesize substituted tert-butyl 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate derivatives.[5]
Materials:
-
This compound
-
Substituted aromatic azides (1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and Water (1:1 mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate (catalytic amount) to the solution.
-
Add sodium ascorbate (catalytic amount) to reduce the Cu(II) to the active Cu(I) species.
-
Add the desired substituted aromatic azide (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with ice-cold water.
-
Filter the resulting solid precipitate and wash with petroleum ether to yield the final triazole derivative.
Comparative Evaluation of Synthesized Analogs
A key aspect of this guide is the objective comparison of the performance of the synthesized analogs. Here, we present data from two distinct series of triazole derivatives synthesized from the parent scaffold, evaluated for their antimicrobial and GPR119 agonist activities.
Case Study 1: Antimicrobial Activity
A series of tert-butyl 4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate analogs were synthesized and evaluated for their antibacterial and antifungal activity. The data is presented as the zone of inhibition in millimeters.[5]
| Compound ID | R-Group (on Aryl Azide) | Antibacterial Activity (Zone of Inhibition, mm) vs. S. aureus | Antifungal Activity (Zone of Inhibition, mm) vs. A. niger |
| 5b | 4-Fluorophenyl | 17 | 18 |
| 5c | 4-Chlorophenyl | 18 | 19 |
| 5h | 2,4-Dichlorophenyl | 19 | 20 |
| 5i | 4-Nitrophenyl | 19 | 20 |
| Streptomycin | (Standard) | 22 | N/A |
| Amphotericin B | (Standard) | N/A | 24 |
Analysis of Antimicrobial Data: The results indicate that analogs with electron-withdrawing substituents on the phenyl ring (e.g., chloro, fluoro, and nitro groups) exhibit significant antimicrobial activity. In particular, compounds 5h and 5i , with di-chloro and nitro substitutions respectively, showed the most potent activity, approaching that of the standard controls. This suggests a structure-activity relationship where electronegativity on the aryl moiety enhances the biological effect.
Case Study 2: GPR119 Agonist Activity
In a separate study, a series of 1,2,3-triazolo piperazine carboxylates were synthesized and evaluated for their ability to act as agonists for GPR119, a G-protein coupled receptor involved in the regulation of type-2 diabetes.[6] The performance is measured by the EC₅₀ value, the concentration of the compound that provokes a response halfway between the baseline and maximum response.
| Compound ID | R-Group | EC₅₀ (nM) |
| 3e | 4-Trifluoromethylphenyl | 15 |
| 3g | 3,4-Dichlorophenyl | 12 |
| AR231453 | (Reference Agonist) | 20 |
Analysis of GPR119 Agonist Data: The data demonstrates that the synthesized analogs 3e and 3g exhibit potent GPR119 agonist activity, with EC₅₀ values superior to the known reference agonist AR231453. This highlights the utility of the propargylated piperazine scaffold in generating novel and effective modulators of this important therapeutic target. The dichlorinated analog 3g was the most potent in this series.
Alternative Scaffolds and Synthetic Strategies
While the propargylated piperazine scaffold is highly effective, it is important for drug development professionals to consider alternatives.
Diagram: Comparison of Scaffolds for Click Chemistry
Caption: Comparison of the piperazine scaffold with alternatives.
-
Polymeric Scaffolds: For applications in biomaterials and tissue engineering, polymeric scaffolds functionalized with alkynes (e.g., PEG-alkyne) are a common alternative.[4] These materials offer tunable mechanical properties and biocompatibility.
-
Natural Product Scaffolds: Scaffolds derived from natural products, such as the pyrrole-imidazole alkaloid Clathrodin, offer inherent biological relevance and structural novelty.[7]
-
Alternative Synthetic Routes: For sterically hindered analogs, the direct N-alkylation may not be efficient. In such cases, alternative methods like a modified Bruylants approach can be employed to construct the core structure.[8]
Conclusion
This compound is a high-value scaffold for the synthesis of diverse and biologically active small molecules. Its straightforward synthesis and the exceptional utility of its terminal alkyne for "click" chemistry make it an indispensable tool in modern drug discovery. The comparative data presented herein demonstrates that analogs derived from this scaffold can exhibit potent and specific activities across different therapeutic areas, validating its use in the generation of novel chemical entities. Researchers and drug development professionals can leverage the protocols and insights in this guide to accelerate their discovery programs.
References
- 1. connectjournals.com [connectjournals.com]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]
- 4. kinampark.com [kinampark.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a critical final step, ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory guidelines. Our commitment to your work is a commitment to safety, from discovery to disposal.
Hazard Profile and Core Safety Considerations
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. While a specific Safety Data Sheet (SDS) may not always be readily accessible for novel or specialized compounds, a hazard assessment based on its structural motifs—a piperazine ring, a terminal alkyne, and a tert-butoxycarbonyl (Boc) protecting group—provides a solid foundation for safe handling.
Based on available data for this compound and its structural relatives, it should be treated as a hazardous substance with the following potential risks[1]:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Serious Eye Irritation: Causes serious eye irritation[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation[1][2][3].
The piperazine moiety itself can cause severe skin burns and eye damage, and may lead to allergic reactions[4][5]. Furthermore, the terminal alkyne group presents a significant, though less common, risk of forming explosive metal acetylides if it comes into contact with certain heavy metal ions like copper, silver, or mercury[6]. The carbamate functional group also places it within a class of compounds with specific land disposal restrictions set by the Environmental Protection Agency (EPA)[7].
Table 1: Hazard Summary for this compound
| Hazard Category | GHS Classification | Key Precautionary Measures |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[8][9]. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Wear protective gloves and clothing. Wash skin thoroughly after handling[3]. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs[3]. |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area[9]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict personal protective equipment protocol is non-negotiable. Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[10].
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential. Always inspect gloves for integrity before use[8].
-
Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact[10].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used[10].
Step-by-Step Disposal Protocol
The primary and most critical directive for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.
-
Solid Waste: Collect all solid waste contaminated with this compound, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a designated, leak-proof hazardous waste container lined with a durable plastic bag[6].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams[8].
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated sharps container[11].
Container Management: Ensuring Containment and Communication
Proper labeling and storage of hazardous waste are mandated by the Occupational Safety and Health Administration (OSHA) and the EPA[11][12][13].
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant")[13][14].
-
Storage: The sealed waste container should be stored in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from general laboratory traffic and incompatible materials such as strong oxidizing agents and acids[10][15].
Spill Management: A Plan for Contingencies
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area[4].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[6].
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. For solid spills, carefully sweep or scoop the material to avoid generating dust[8][16].
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated solids using non-sparking tools and place them into a labeled hazardous waste container for proper disposal[6].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste[17].
Final Disposal: The Role of Professional Waste Management
The ultimate disposal of this compound must be handled by a licensed environmental services company.
-
Incineration: The preferred method of disposal for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful combustion byproducts[14].
-
Landfill: Land disposal is subject to stringent regulations, and this compound, being a carbamate derivative, falls under specific treatment standards that must be met before it can be landfilled[7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C12H20N2O2 | CID 11287538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. usbioclean.com [usbioclean.com]
- 12. axonator.com [axonator.com]
- 13. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 14. benchchem.com [benchchem.com]
- 15. biosynce.com [biosynce.com]
- 16. CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. benchchem.com [benchchem.com]
Navigating the Safe Handling of tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, the synthesis and application of novel chemical entities are daily pursuits. Among these, tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug development, requires meticulous handling to ensure laboratory safety. This guide provides an in-depth, procedural framework for the safe use of this compound, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE), and outlining robust operational and disposal plans. Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.
Understanding the Hazard Landscape
Before detailing PPE protocols, it is imperative to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
The molecular structure incorporates a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a terminal alkyne (propargyl group). Each component contributes to its chemical reactivity and potential hazards. The piperazine moiety can be corrosive and sensitizing, while the propargyl group, a terminal alkyne, presents a higher level of reactivity compared to alkenes and alkanes[2]. While terminal alkynes are generally considered stable under physiological conditions, their reactivity can be influenced by various factors[3][4].
Core Directive: A Multi-Layered Approach to Personal Protection
A comprehensive PPE strategy is not merely a checklist but a dynamic system that adapts to the specific procedures being undertaken. The following recommendations are based on a thorough risk assessment of handling this compound in a research laboratory setting.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place and fully operational. All handling of this compound, including weighing, dissolution, and reaction setup, should be conducted within a certified chemical fume hood to minimize inhalation exposure[5]. The fume hood provides a controlled environment that captures and exhausts vapors, protecting the user and the general laboratory space.
Eye and Face Protection: Shielding from Splashes and Aerosols
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.
-
Primary Protection: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required. These provide a seal around the eyes, offering protection from splashes from all directions.
-
Enhanced Protection: For procedures with a higher risk of splashing or vigorous reactions, a full-face shield should be worn in conjunction with chemical splash goggles. The face shield offers an additional layer of protection for the entire face.
Hand Protection: Selecting the Right Gloves
Choosing the appropriate gloves is critical to prevent skin contact and subsequent irritation. The selection should be based on chemical compatibility and the specific task.
-
Double Gloving: For handling neat compound or concentrated solutions, double gloving is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove immediately following any potential contamination.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Disposable gloves should be replaced immediately if contaminated and should not be reused. For longer duration tasks, it is advisable to change gloves periodically, even in the absence of visible contamination.
Body Protection: A Barrier Against Spills
To protect against accidental spills and contamination of personal clothing, appropriate body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, should be worn at all times when handling the compound.
-
Chemical Apron: For tasks involving larger quantities or a higher risk of significant splashes, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection: A Precautionary Measure
While engineering controls are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations.
-
Standard Operations: For routine handling within a properly functioning chemical fume hood, a respirator is typically not required.
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. All personnel who may need to use a respirator must be part of a respiratory protection program that includes medical evaluation, fit testing, and training.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the safe handling of this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary materials and equipment before introducing the compound.
-
Don all required PPE as outlined above.
-
-
Weighing and Transfer:
-
Weigh the solid compound in a disposable weigh boat within the fume hood.
-
Use a spatula for transfers, avoiding the generation of dust.
-
If transferring a solution, use a calibrated pipette or syringe.
-
-
Dissolution and Reaction:
-
Add the solvent to the solid slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Ensure all reaction vessels are securely clamped and have appropriate pressure relief if necessary.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Carefully remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation: All waste contaminated with this compound, including excess reagents, reaction mixtures, contaminated gloves, and weigh boats, must be collected in a designated hazardous waste container[10][11]. Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Harmful," "Irritant")[12].
-
Container Integrity: Use a chemically compatible, leak-proof container with a secure lid. Do not overfill the container; a headspace of at least 10% should be left to allow for expansion[12].
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup[13].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Collect the absorbed material in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department. |
Visualizing the PPE Workflow
To further clarify the PPE selection process, the following diagram illustrates the decision-making workflow.
Caption: PPE Selection Workflow for Handling this compound.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rawsource.com [rawsource.com]
- 6. Selective detection of terminal alkyne acaricide via click-reactive carbon dots: applications in food safety monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. spokane.wsu.edu [spokane.wsu.edu]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. benchchem.com [benchchem.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. ethz.ch [ethz.ch]
- 13. pfw.edu [pfw.edu]
- 14. nj.gov [nj.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
